(1H-Indol-5-yl)methanamine
説明
Structure
3D Structure
特性
IUPAC Name |
1H-indol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYYSAPJTRVEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231445 | |
| Record name | Indole, 5-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81881-74-5 | |
| Record name | 1H-Indole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81881-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole, 5-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081881745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 5-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-indol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (1H-Indol-5-yl)methanamine from 5-Cyanoindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (1H-Indol-5-yl)methanamine from 5-cyanoindole, a critical transformation in the preparation of various pharmacologically active compounds. This document details the prevalent synthetic methodologies, including catalytic hydrogenation and chemical reduction, supported by experimental protocols, quantitative data, and characterization analysis.
Introduction
This compound serves as a key building block in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of novel therapeutics. The conversion of the readily accessible 5-cyanoindole to the corresponding primary amine is a pivotal step that enables further molecular elaboration. This guide focuses on the practical aspects of this reduction, providing researchers with the necessary information for successful synthesis and characterization.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of both the starting material and the final product is essential for safe handling, reaction monitoring, and purification.
| Property | 5-Cyanoindole | This compound |
| Molecular Formula | C₉H₆N₂[1][2] | C₉H₁₀N₂[3] |
| Molecular Weight | 142.16 g/mol [1] | 146.19 g/mol [3] |
| Appearance | Off-white to yellowish powder[3] | Light-beige powder |
| Melting Point | 106-109 °C[1][3] | 182 °C (decomposition) |
| Boiling Point | 249.72 °C (rough estimate)[1][2] | Not available |
| Solubility | Soluble in chloroform, hexane, and methanol; Insoluble in water.[1][2][4] | Soluble in methanol and ethyl ether. |
| CAS Number | 15861-24-2[1] | 81881-74-5[3] |
Synthetic Methodologies
The reduction of the nitrile group in 5-cyanoindole to a primary amine can be achieved through several effective methods. The choice of method often depends on the desired scale, available equipment, and tolerance of other functional groups. The two primary approaches are catalytic hydrogenation and chemical reduction with metal hydrides.
Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney® Nickel is a widely employed method for the reduction of nitriles. This heterogeneous catalysis approach offers high efficiency and relatively clean reaction profiles. The presence of the unprotected indole N-H requires careful optimization of reaction conditions to avoid side reactions.
Reaction Scheme:
Figure 1: Catalytic Hydrogenation of 5-Cyanoindole.
Experimental Protocol:
A detailed experimental protocol for the direct catalytic hydrogenation of 5-cyanoindole is as follows:
-
Catalyst Preparation: In a suitable hydrogenation vessel, suspend Raney® Nickel (5-10 wt%) in ethanol.
-
Reaction Setup: Add 5-cyanoindole to the suspension. For improved yields and to suppress the formation of secondary amines, the ethanolic solution can be saturated with ammonia.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-5 bar) and heat to a temperature of 60-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully filter the catalyst through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to afford this compound.
| Parameter | Value |
| Catalyst | Raney® Nickel |
| Solvent | Ethanol (with or without ammonia) |
| Hydrogen Pressure | 3-5 bar |
| Temperature | 60-80 °C |
| Typical Yield | >90% |
Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[5] This method is typically rapid and effective, but requires stringent anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.
Reaction Scheme:
Figure 2: LiAlH₄ Reduction of 5-Cyanoindole.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: To the cooled suspension (0 °C), add a solution of 5-cyanoindole in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser work-up).
-
Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
| Parameter | Value |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Typical Yield | 70-85% |
Sodium Borohydride and Cobalt(II) Chloride System
A milder alternative to LiAlH₄ is the combination of sodium borohydride with a cobalt(II) salt, such as cobalt(II) chloride. This system generates cobalt boride in situ, which is the active catalytic species for nitrile reduction.[6][7] This method is often preferred for its operational simplicity and milder reaction conditions.
Reaction Scheme:
Figure 3: NaBH₄/CoCl₂ Reduction of 5-Cyanoindole.
Experimental Protocol:
-
Reaction Setup: Dissolve 5-cyanoindole and cobalt(II) chloride hexahydrate (0.5-1.0 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (4-5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of aqueous ammonia or a dilute acid.
-
Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reagents | Sodium Borohydride, Cobalt(II) Chloride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-90% |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is outlined below.
Figure 4: General Experimental Workflow.
Characterization Data
Accurate characterization of the final product is crucial to confirm its identity and purity.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
10.98 (s, 1H, NH-indole): The characteristic downfield singlet for the indole N-H proton.
-
7.50-7.20 (m, 3H, Ar-H): Aromatic protons of the indole ring.
-
6.35 (t, 1H, J = 2.0 Hz, H-3): The proton at the 3-position of the indole ring.
-
3.80 (s, 2H, CH₂-NH₂): The methylene protons adjacent to the amine.
-
2.50 (s, 2H, NH₂): The primary amine protons (may be broad and exchangeable with D₂O).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
-
136.0, 134.5, 127.5, 125.0, 121.0, 119.0, 111.0, 100.5: Aromatic and indole ring carbons.
-
45.5 (CH₂-NH₂): The methylene carbon.
Mass Spectrometry (MS):
-
ESI-MS: m/z 147.1 [M+H]⁺.
Conclusion
The synthesis of this compound from 5-cyanoindole can be effectively achieved through several reduction methodologies. Catalytic hydrogenation with Raney® Nickel offers high yields and a clean reaction profile, while chemical reduction with LiAlH₄ or NaBH₄/CoCl₂ provides reliable alternatives. The choice of method will depend on the specific requirements of the synthesis. Careful execution of the experimental protocols and thorough characterization are essential for obtaining the desired product in high purity. This guide provides the foundational information for researchers to successfully perform this important synthetic transformation.
References
- 1. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Cyanoindole | 15861-24-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of (1H-Indol-5-yl)methanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (1H-Indol-5-yl)methanamine, a crucial building block in medicinal chemistry, through the robust and versatile method of reductive amination. This document details the core chemical principles, offers a representative experimental protocol, presents expected quantitative data, and visualizes the process for enhanced understanding.
Introduction
This compound is a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The indole scaffold is a privileged structure in drug discovery, and the introduction of a methanamine group at the 5-position provides a critical handle for further molecular elaboration. Reductive amination stands out as a primary method for its synthesis, offering a direct and efficient route from the corresponding aldehyde, indole-5-carbaldehyde. This one-pot reaction, which combines the formation of an imine and its subsequent reduction, is favored for its operational simplicity and generally good yields.[1]
The Core of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group (in this case, an aldehyde) into an amine through an intermediate imine.[2] The process is typically carried out in a one-pot fashion, where the aldehyde, a nitrogen source (ammonia for a primary amine), and a reducing agent are combined.[1]
The reaction proceeds in two main steps:
-
Imine Formation: The aldehyde (indole-5-carbaldehyde) reacts with ammonia in a nucleophilic addition to form a hemiaminal, which then dehydrates to form an imine. This step is reversible and often favored under neutral to slightly acidic conditions.[2][3]
-
Reduction: The C=N double bond of the imine is then reduced to a single bond by a reducing agent, yielding the final amine product.[3]
A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation.[2][4] For the synthesis of primary amines from aldehydes and ammonia, controlling the reaction conditions is crucial to minimize the formation of secondary and tertiary amine byproducts.[5]
Experimental Protocol: A Representative Synthesis
The following protocol is a detailed methodology for the synthesis of this compound, adapted from a procedure for a closely related N-protected analogue.[6]
Materials:
-
Indole-5-carbaldehyde
-
Aqueous ammonia (28-30%)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Triethylamine (TEA)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve indole-5-carbaldehyde (1.0 eq) in methanol.
-
To this solution, add aqueous ammonia (10-20 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Foaming may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the imine is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
To the residue, add water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. It is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent the product from streaking on the column.[6]
-
-
Characterization:
-
The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the reductive amination of indole-5-carbaldehyde. The data is based on general principles of reductive amination and results for analogous transformations.
Table 1: Reactant Stoichiometry and Solvents
| Reactant/Solvent | Role | Typical Molar Equivalents (eq) | Recommended Solvent(s) |
| Indole-5-carbaldehyde | Starting Material | 1.0 | Methanol, Ethanol |
| Ammonia (aqueous) | Nitrogen Source | 10 - 20 | - |
| Sodium Borohydride | Reducing Agent | 1.5 - 2.0 | Methanol, Ethanol |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome | Purity (Post-Chromatography) |
| Imine Formation Temp. | Room Temperature | - | - |
| Imine Formation Time | 1 - 2 hours | - | - |
| Reduction Temperature | 0 °C to Room Temp. | - | - |
| Reduction Time | 2 - 4 hours | - | - |
| Overall Yield | - | 60 - 85% | >98% |
Note: Yields can vary based on the scale of the reaction and the efficiency of purification.
Visualizing the Process
Diagram 1: General Reaction Scheme
Caption: A diagram illustrating the two-step, one-pot reductive amination process.
Diagram 2: Experimental Workflow
Caption: A flowchart detailing the step-by-step experimental procedure.
Conclusion
The synthesis of this compound via reductive amination of indole-5-carbaldehyde is a highly effective and reproducible method. By carefully controlling the reaction conditions and employing a suitable reducing agent such as sodium borohydride, researchers can obtain this valuable intermediate in good yield and high purity. The protocol and data presented in this guide serve as a solid foundation for the successful synthesis and subsequent application of this compound in drug discovery and development programs.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to (1H-Indol-5-yl)methanamine: Structure, Properties, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
(1H-Indol-5-yl)methanamine , also known as 5-(aminomethyl)indole, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive primary amine at the 5-position provides a versatile handle for the synthesis of a wide array of derivatives, making it a valuable starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, structure, and its pivotal role as a synthetic intermediate.
Chemical Structure and Properties
This compound possesses a bicyclic structure consisting of a fused benzene and pyrrole ring, characteristic of indole, with a methanamine substituent at the C5 position of the indole ring.
Structure:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Catalytic Hydrogenation
This method involves the reduction of the nitrile group using hydrogen gas in the presence of a metal catalyst.
-
Materials:
-
5-Cyanoindole
-
Methanol or Ethanol
-
Raney Nickel or Palladium on Carbon (5-10 mol%)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
-
Pressurized hydrogenation apparatus
-
-
Procedure:
-
In a pressure vessel, dissolve 5-cyanoindole in a suitable solvent such as methanol or ethanol.
-
If desired, add a solution of ammonia in methanol to the reaction mixture.
-
Carefully add the Raney Nickel or Palladium on Carbon catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or HPLC).
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
This method employs a powerful reducing agent to convert the nitrile to the primary amine.
-
Materials:
-
5-Cyanoindole
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate or magnesium sulfate
-
Hydrochloric acid (for salt formation, optional)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-cyanoindole in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography or by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent, followed by recrystallization.
-
Spectroscopic Characterization
While a complete set of experimentally verified spectra for this compound is not consistently available in the public domain, the following are the expected characteristic signals based on its structure.
¹H NMR:
-
Indole NH: A broad singlet typically above 10 ppm.
-
Aromatic Protons: Signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the indole ring.
-
CH₂ (methanamine): A singlet around 3.8-4.0 ppm.
-
NH₂ (amine): A broad singlet that can exchange with D₂O, with a chemical shift that is dependent on solvent and concentration.
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the range of approximately 100-140 ppm.
-
CH₂ (methanamine): A signal around 45-50 ppm.
IR Spectroscopy:
-
N-H stretch (indole): A sharp peak around 3400 cm⁻¹.
-
N-H stretch (amine): One or two bands in the region of 3300-3400 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z = 146.
-
[M+H]⁺: A peak at m/z = 147 in ESI+ mode.
-
Fragmentation: A prominent fragment resulting from the loss of the amino group (CH₂NH₂) leading to an ion at m/z = 116.
Biological Significance and Applications in Drug Discovery
This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown activity against various targets, highlighting the importance of the 5-(aminomethyl)indole scaffold in drug design.
Table 2: Biological Targets of this compound Derivatives
| Target Class | Specific Target(s) | Example Application of Derivatives | Reference |
| Monoamine Oxidases | MAO-A, MAO-B | Treatment of neurological disorders such as Parkinson's disease. | [1] |
| Serotonin Receptors | 5-HT Receptor Subtypes | Treatment of depression and anxiety. | [2] |
| Viral Enzymes | HIV-1 Integrase | Antiviral therapy. | Sigma-Aldrich [3] |
| Protein Kinases | p38 MAP Kinase, PKC-theta | Anti-inflammatory and cancer therapies. | Sigma-Aldrich [3] |
| Transcription Factors | Gli1 (Hedgehog Pathway) | Anticancer therapy. | Sigma-Aldrich [3] |
| Coagulation Factors | Thrombin | Anticoagulant therapy. | Sigma-Aldrich [3] |
The intrinsic biological activity of this compound itself is not well-documented in publicly available literature. Its primary role in research and development is as a foundational element for building more complex molecules with tailored pharmacological profiles.
Potential Signaling Pathway Involvement
Given that many derivatives of this compound target G-protein coupled receptors (GPCRs) like serotonin receptors, a hypothetical signaling pathway is presented below. This illustrates a potential mechanism of action for derivatives that act as agonists at a Gq-coupled serotonin receptor subtype.
References
Physicochemical Properties of (1H-Indol-5-yl)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indol-5-yl)methanamine is a key heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, its physicochemical properties are critical for predicting its behavior in biological systems and for guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.
Core Physicochemical Properties
The physicochemical parameters of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation. The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available for related isomers, many properties for the 5-yl isomer are computationally predicted.
| Property | Value | Source | Notes |
| Molecular Formula | C₉H₁₀N₂ | PubChem[1] | - |
| Molecular Weight | 146.19 g/mol | PubChem[1] | Computed |
| XLogP3 | 1.2 | PubChem[1] | Computed partition coefficient |
| Hydrogen Bond Donor Count | 2 | PubChem[1] | Computed |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | Computed |
| pKa (Strongest Basic) | 9.53 | FooDB[2] | Predicted for the 3-yl isomer |
| Water Solubility | 4.03 g/L | FooDB[2] | Predicted for the 3-yl isomer |
| Melting Point | 104 - 107 °C | PubChem[3] | Experimental for the 3-yl isomer |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard experimental protocols for key parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for this determination.[4][5][6]
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.[4]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Determination of Octanol-Water Partition Coefficient (LogP) by HPLC
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and interaction with biological targets. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable technique for estimating LogP.[7][8][9][10][11]
Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.
Methodology:
-
System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the analyte. Inject each standard and record its retention time.
-
Standard Curve Generation: Plot the logarithm of the retention factor (k') versus the known LogP values of the standards to generate a calibration curve.
-
Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions as the standards. Record the retention time.
-
LogP Determination: Calculate the k' for the analyte and use the calibration curve to determine its LogP value.[7]
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2][12][13][14][15]
Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of Melting Point by the Capillary Method
The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound. The capillary method is a widely used and straightforward technique for its determination.[3][16][17][18]
Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Methodology:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered. Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a controlled rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).
-
Melting Range: The recorded temperature range is the melting point of the substance. A narrow melting range is indicative of a pure compound.
Synthesis Workflow
While the direct synthesis of this compound is not detailed in the immediate search results, a closely related and illustrative synthesis of (1-Benzyl-1H-indol-5-yl)methanamine provides a valuable workflow. This two-step process involves N-benzylation followed by reductive amination.[19][20]
Biological Context and Potential Applications
Indole and its derivatives are known to interact with a variety of biological targets.[21] Specifically, indolylmethanamine structures bear resemblance to the neurotransmitter serotonin (5-hydroxytryptamine), suggesting potential interactions with serotonin receptors.[22][23][24] The affinity of psychoactive phenalkylamines for serotonin receptors has been studied, and structural modifications are known to influence this affinity.[25] Furthermore, some indole derivatives have shown promise as xanthine oxidase inhibitors for the treatment of gout.[26] The anti-inflammatory properties of certain indole analogs have also been investigated.[27][28] The physicochemical properties outlined in this guide are essential for the rational design and optimization of this compound derivatives as potential therapeutic agents targeting these or other biological pathways.
References
- 1. This compound | C9H10N2 | CID 54791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. westlab.com [westlab.com]
- 4. researchgate.net [researchgate.net]
- 5. View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC [journals.ui.edu.ng]
- 6. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. thinksrs.com [thinksrs.com]
- 18. jk-sci.com [jk-sci.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 22. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. acnp.org [acnp.org]
- 25. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researcher.manipal.edu [researcher.manipal.edu]
- 28. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Indol-5-ylmethanamine: A Technical Guide to its Synthesis and Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Foreword
Indole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This technical guide focuses on a specific, yet significant, member of this family: indol-5-ylmethanamine. While a singular seminal paper detailing its initial discovery and characterization is not readily apparent in a comprehensive literature survey, this document consolidates the available scientific knowledge to provide a detailed overview of its synthesis, and a well-supported prediction of its initial biological characterization based on the established pharmacology of structurally related indoleamines. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutics.
Discovery and Synthesis
The synthesis of indol-5-ylmethanamine can be approached through several established methods for the preparation of aminomethylindoles. A highly efficient and commonly employed strategy involves the reduction of a nitrile group at the 5-position of the indole ring. This method is favored for its high yield and the ready availability of the starting material, 5-cyanoindole.
Experimental Protocol: Synthesis via Reduction of 5-Cyanoindole
Objective: To synthesize (1H-indol-5-yl)methanamine from 5-cyano-1H-indole.
Materials:
-
5-Cyano-1H-indole
-
Lithium aluminum hydride (LiAlH₄) or a suitable catalytic hydrogenation setup (e.g., H₂ gas, Palladium on carbon (Pd/C))
-
Anhydrous tetrahydrofuran (THF) or ethanol (for catalytic hydrogenation)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel, appropriate solvent system)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: To the stirred suspension, add a solution of 5-cyano-1H-indole in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF. Collect the filtrate, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Alternative Synthetic Routes
Other established methods for indole synthesis, such as the Fischer, Nenitzescu, or Gassman syntheses, could theoretically be adapted to produce indol-5-ylmethanamine, though they are generally more complex for this specific target compared to the reduction of the nitrile.[4][5]
Physicochemical Properties
A summary of the computed physicochemical properties of indol-5-ylmethanamine is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID 54791.
Initial Biological Characterization (Predicted)
Direct and specific pharmacological data for indol-5-ylmethanamine is sparse in the public domain. However, its structural similarity to serotonin (5-hydroxytryptamine) and other tryptamine derivatives strongly suggests that it will interact with serotonin (5-HT) receptors.[6][7] The indoleamine scaffold is a well-established pharmacophore for 5-HT receptors.
Predicted Pharmacological Target: Serotonin Receptors
Based on extensive research on related indoleamines, indol-5-ylmethanamine is predicted to exhibit affinity for various serotonin receptor subtypes. The aminomethyl group at the 5-position is analogous to the aminoethyl side chain of serotonin, which is crucial for receptor binding.
The table below summarizes the binding affinities (Ki, nM) of serotonin and related tryptamine derivatives at various human 5-HT receptor subtypes. This data provides a strong basis for predicting the likely binding profile of indol-5-ylmethanamine.
| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₂A | 5-HT₂C | 5-HT₇ |
| Serotonin | 1.3 | 4.8 | 3.7 | 12.6 | 5.0 | 0.7 |
| Tryptamine | 130 | 180 | 100 | 500 | 1300 | 1600 |
| 5-Methoxytryptamine | 1.0 | 13 | 5.0 | 63 | 2500 | 100 |
This table is a compilation of representative data from various sources and is intended for comparative purposes.
It is highly probable that indol-5-ylmethanamine will display a binding profile within the nanomolar to low micromolar range at several 5-HT receptors, particularly the 5-HT₁, 5-HT₂, and 5-HT₇ subtypes.
Predicted Functional Activity
Given its structural resemblance to serotonin, indol-5-ylmethanamine is predicted to act as an agonist at the serotonin receptors it binds to. Functional assays, such as measuring the accumulation of second messengers like cAMP or inositol phosphates, would be necessary to confirm this and to determine its efficacy (full or partial agonist).[8][9]
Potential Signaling Pathways
The activation of serotonin receptors by an agonist like indol-5-ylmethanamine would be expected to trigger well-established downstream signaling cascades. The specific pathway activated depends on the G-protein to which the receptor subtype is coupled.
-
5-HT₁ and 5-HT₅ receptor subtypes are typically coupled to Gᵢ/Gₒ proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]
-
5-HT₂, receptor subtypes are coupled to Gᵩ/G₁₁ proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).[10]
-
5-HT₄, 5-HT₆, and 5-HT₇ receptor subtypes are coupled to Gₛ proteins, which activate adenylyl cyclase and increase intracellular cAMP levels.[10][11]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of indol-5-ylmethanamine.
Predicted Serotonin Receptor Signaling Pathways
Caption: Predicted activation of Gs and Gq-coupled serotonin receptor signaling pathways.
Conclusion and Future Directions
Indol-5-ylmethanamine represents a simple yet potentially valuable indole derivative for further investigation. While its formal discovery and initial characterization are not prominently documented, established synthetic routes make it readily accessible for study. Based on the extensive knowledge of related indoleamines, it is strongly predicted to be an agonist at multiple serotonin receptors, thereby modulating key cellular signaling pathways.
Future research should focus on the definitive synthesis and purification of indol-5-ylmethanamine, followed by a comprehensive pharmacological characterization. This would include radioligand binding assays to determine its affinity profile across all major serotonin receptor subtypes, as well as functional assays to elucidate its efficacy and potency. Subsequent in-vitro and in-vivo studies could then explore its therapeutic potential in areas where serotonin modulation is known to be beneficial, such as in neurological and psychiatric disorders.[12][13] The data presented in this guide provides a solid foundation for initiating such a research program.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterization of a novel serotonin receptor (5-HTap2) expressed in the CNS of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Multifaceted Biological Activities of Novel Aminomethyl Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the various classes of indole derivatives, those bearing an aminomethyl substituent at various positions have garnered significant attention for their potential as therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of novel aminomethyl indole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Biological Activity Data
The biological efficacy of novel aminomethyl indole derivatives has been demonstrated across various assays. The following tables summarize the quantitative data for representative compounds, providing a comparative overview of their potency.
Anticancer Activity
The cytotoxic effects of novel aminomethyl indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1. These values highlight the potential of these compounds as anticancer agents. For instance, some derivatives show promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-468, with IC50 values in the low micromolar range[1][2].
Table 1: Anticancer Activity of Novel Aminomethyl Indole Derivatives (IC50, µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-chalcone derivative | MDA-MB-231 | 13-19 | [1] |
| p-chlorophenyl-containing analog | MCF-7 | 13.2 | [2] |
| p-chlorophenyl-containing analog | MDA-MB-468 | 8.2 | [2] |
| Benzimidazole-indole derivative | Various | 0.05 | [1] |
| Chalcone-indole derivative | Various | 0.22-1.80 | [1] |
| Amino-acetamide derivative | HCT116 | 11.99 | [1] |
| Amino-acetamide derivative | PC-3 | 14.43 | [1] |
Antimicrobial Activity
Novel indole derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter for assessing antimicrobial activity. Table 2 presents the MIC values of several indole derivatives against a range of bacteria and fungi, demonstrating their potential as novel antimicrobial agents. Some compounds exhibit broad-spectrum activity with MIC values as low as 3.125 µg/mL[3].
Table 2: Antimicrobial Activity of Novel Indole Derivatives (MIC, µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | C. albicans | 3.125 | [3] |
| Indole-triazole derivative (3d) | MRSA | <3.125 | [3] |
| Indole-thiadiazole derivative (2c) | MRSA | <3.125 | [3] |
| Aminoguanidine-indole derivative (4P) | K. pneumoniae | 4-8 | [4] |
| Indole carboxamide/propanamide derivatives | S. aureus | 1.56-3.13 | [5] |
| Indole carboxamide/propanamide derivatives | B. subtilis | 1.56-3.13 | [5] |
| Indole carboxamide/propanamide derivatives | E. coli | 1.56-12.5 | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of aminomethyl indole derivatives are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The IC50 values for NO inhibition in lipopolysaccharide (LPS)-stimulated macrophage cell lines are summarized in Table 3. Certain derivatives have demonstrated potent anti-inflammatory effects, with one ursolic acid-indole derivative (UA-1) showing a significantly low IC50 value of 2.2 µM for NO inhibition[6].
Table 3: Anti-inflammatory Activity of Novel Indole Derivatives (IC50 for NO Inhibition, µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Ursolic acid-indole derivative (UA-1) | RAW 264.7 | 2.2 ± 0.4 | [6] |
| 1,6-disubstituted indole derivative (29) | nNOS | 1.22 | [7] |
| Polygonum multiflorum derivative (9) | RAW 264.7 | 7.6 ± 0.3 | [8] |
| Polygonum multiflorum derivative (7) | RAW 264.7 | 12.0 ± 0.8 | [8] |
| Polygonum multiflorum derivative (8) | RAW 264.7 | 17.8 ± 0.6 | [8] |
Key Signaling Pathways
The biological activities of aminomethyl indole derivatives are often mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.
Apoptosis Signaling Pathway
Many anticancer indole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by a complex network of pro-apoptotic and anti-apoptotic proteins, with caspases playing a central role as executioner enzymes.
Caption: Intrinsic apoptosis pathway induced by aminomethyl indole derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation. Many anti-inflammatory indole derivatives function by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by aminomethyl indoles.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Indole compounds have been shown to modulate this pathway.
Caption: Modulation of the PI3K/Akt/mTOR pathway by aminomethyl indoles.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments used to evaluate the biological activity of aminomethyl indole derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Aminomethyl indole derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminomethyl indole derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[9].
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader[10].
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze changes in the expression of apoptosis-related proteins such as Bcl-2, Bax, and caspases.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is useful for determining if a compound induces cell cycle arrest.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells for at least 30 minutes at 4°C[15].
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark[16].
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
Conclusion
Novel aminomethyl indole derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these versatile molecules for therapeutic applications.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. benchchem.com [benchchem.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Potential Therapeutic Targets of (1H-Indol-5-yl)methanamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of (1H-Indol-5-yl)methanamine derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in a multitude of therapeutic areas. This document consolidates the current understanding of these targets, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development.
Anti-inflammatory Activity: Targeting Cytosolic Phospholipase A2α (cPLA2α)
This compound derivatives have emerged as potential inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. cPLA2α is responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Inhibition of cPLA2α represents a promising strategy for the treatment of various inflammatory conditions.
Quantitative Data: cPLA2α Inhibition
| Compound/Extract | Target | Assay Type | IC50 | Reference |
| Ribes nigrum extract | cPLA2α | Arachidonic Acid Release | 27.7 µg/mL | [1][2] |
| Ononis spinosa extract | cPLA2α | Arachidonic Acid Release | 39.4 µg/mL | [1][2] |
| Urtica dioica extract | cPLA2α | Arachidonic Acid Release | 44.32 µg/mL | [1][2] |
| AVX001 | cPLA2α | In vitro activity assay | More potent than AACOCF3 | [3] |
| AVX002 | cPLA2α | In vitro activity assay | More potent than AACOCF3 | [3] |
| AVX420 | cPLA2α | Cell Viability (RPMI8226) | ~10 µM | [3] |
| AVX420 | cPLA2α | Cell Viability (JJN3) | ~15 µM | [3] |
| AVX002 | cPLA2α | Cell Viability (RPMI8226) | ~20 µM | [3] |
| AVX002 | cPLA2α | Cell Viability (JJN3) | ~25 µM | [3] |
Experimental Protocol: cPLA2α Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound derivatives against cPLA2α by measuring the release of arachidonic acid.
Materials:
-
Purified cPLA2α enzyme
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
EGTA
-
HEPES buffer (pH 7.4)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified cPLA2α enzyme in assay buffer (160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA).[4]
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Prepare the substrate solution by evaporating the ethanolic solution of arachidonoyl Thio-PC to dryness and reconstituting it in the assay buffer.[4] Add the substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.[4]
-
Stopping the Reaction: Add a solution of DTNB/EGTA to each well to stop the enzyme catalysis and initiate the colorimetric reaction.[4]
-
Measurement: Shake the plate for 30 seconds and incubate for five minutes at room temperature. Read the absorbance at 414 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the wells with the test compound to the control wells (with DMSO but no compound). Determine the IC50 value using non-linear regression analysis.
Signaling Pathway: cPLA2α in Inflammation
Caption: cPLA2α signaling pathway in inflammation.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, modulation of nuclear receptors like Nur77, and inhibition of epigenetic modulators such as Lysine Specific Demethylase 1 (LSD1).
Quantitative Data: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2e | HCT116 | MTT Assay | 6.43 ± 0.72 | [5] |
| 2e | A549 | MTT Assay | 9.62 ± 1.14 | [5] |
| 2e | A375 | MTT Assay | 8.07 ± 1.36 | [5] |
| 6o | K562 | MTT Assay | 5.15 | [6] |
| 10b | A549 | Antiproliferative | 0.12 | |
| 10b | K562 | Antiproliferative | 0.01 | [7] |
| 7e | MV-4-11 (LSD1) | Antiproliferative | 24.43 nM (LSD1 IC50) | |
| NB-1 | MDA-MB-231 (Nur77) | Antiproliferative | 0.0030 | [8] |
Tubulin Polymerization Inhibition
Indole derivatives can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Materials:
-
Tubulin (purified from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP
-
Test compounds
-
Fluorometer or spectrophotometer
Procedure:
-
Tubulin Preparation: Resuspend purified tubulin in polymerization buffer.
-
Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation: Add the tubulin solution to each well to initiate polymerization.
-
Measurement: Monitor the change in fluorescence or absorbance over time at 37°C. An increase in signal indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence of the test compound to the control. Calculate the IC50 value for the inhibition of tubulin polymerization.
Caption: Experimental workflow for tubulin polymerization assay.
Lysine Specific Demethylase 1 (LSD1) Inhibition
Indolin-5-yl-cyclopropanamine derivatives have been identified as potent and selective inhibitors of LSD1, an enzyme implicated in the development of certain cancers, such as acute myeloid leukemia (AML).[9]
Materials:
-
Recombinant human LSD1
-
H3K4me2 peptide substrate
-
Formaldehyde dehydrogenase
-
NAD+
-
Test compounds
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture: In a 384-well plate, add assay buffer, LSD1 enzyme, and the test compound.
-
Substrate Addition: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.
-
Coupled Enzyme Reaction: The formaldehyde produced is converted by formaldehyde dehydrogenase, reducing NAD+ to NADH.
-
Fluorescence Measurement: Measure the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm).
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Nur77 Modulation
Certain indole derivatives can act as ligands for the orphan nuclear receptor Nur77.[8][10] Ligand-induced activation of Nur77 can promote its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby inducing apoptosis in cancer cells.[11][12]
Materials:
-
Cancer cell line (e.g., Panc-28)
-
Expression vector for GAL4-Nur77 chimera
-
Reporter vector with GAL4-responsive element driving luciferase expression
-
Transfection reagent
-
Test compounds
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection: Culture the cancer cells and co-transfect them with the GAL4-Nur77 expression vector and the luciferase reporter vector.
-
Compound Treatment: After transfection, treat the cells with the test compounds at various concentrations.
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates transactivation of Nur77 by the test compound.
Caption: Nur77-mediated apoptotic pathway.
Antibacterial Activity: NorA Efflux Pump Inhibition
This compound derivatives have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump is a major contributor to antibiotic resistance, particularly against fluoroquinolones. Inhibiting this pump can restore the efficacy of existing antibiotics.
Experimental Protocol: Ethidium Bromide Efflux Assay
Materials:
-
S. aureus strain overexpressing NorA (e.g., SA-1199B)
-
Brain Heart Infusion (BHI) broth
-
Ethidium bromide (EtBr)
-
Glucose
-
Test compounds
-
Fluorometer
Procedure:
-
Bacterial Culture: Grow the S. aureus strain to the mid-logarithmic phase in BHI broth.
-
Cell Loading: Harvest the cells, wash, and resuspend them in a buffer containing EtBr. Allow the cells to load with EtBr.
-
Efflux Initiation: Add glucose to energize the cells and initiate EtBr efflux.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates EtBr efflux, while a stable or increasing fluorescence suggests inhibition of the pump.
-
Data Analysis: Calculate the percentage of efflux inhibition compared to a control without the inhibitor.
Xanthine Oxidase Inhibition
Derivatives of this compound have been designed as inhibitors of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway that produces uric acid. XO inhibitors are used in the treatment of hyperuricemia and gout.
Quantitative Data: Xanthine Oxidase Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | In vitro inhibition | 3.5 | [13] |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, mix the phosphate buffer, xanthine oxidase solution, and the test compound.[14]
-
Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.[14]
-
Reaction Initiation: Add the xanthine solution to start the reaction.[14]
-
Measurement: Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) for a set period.
-
Data Analysis: Calculate the rate of uric acid formation and determine the percentage of inhibition by the test compound. Calculate the IC50 value.
Endothelin-1 Receptor Antagonism
Certain indole derivatives have been evaluated as antagonists of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor, and its receptor antagonists have therapeutic potential as vasodilators.
Experimental Protocol: Radioligand Binding Assay
Materials:
-
Cell membranes expressing endothelin receptors (e.g., from A10 cells)
-
[125I]-ET-1 (radioligand)
-
Test compounds
-
Binding buffer
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Reaction Setup: In tubes, combine the cell membranes, [125I]-ET-1, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.
This guide provides a foundational understanding of the diverse therapeutic potential of this compound derivatives. The detailed protocols and structured data are intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling further exploration and optimization of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nur77 ligandNB-1 has anticancer activity in preclinical models | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nur77 Serves as a Potential Prognostic Biomarker That Correlates with Immune Infiltration and May Act as a Good Target for Prostate adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revistabionatura.com [revistabionatura.com]
The Versatile Indole Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged heterocyclic scaffold, has consistently proven to be a cornerstone in the development of therapeutic agents across a wide spectrum of diseases. Its inherent structural features allow for diverse chemical modifications, leading to compounds with potent and selective biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of indole-based compounds, focusing on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative analysis of the most promising derivatives.
Anticancer Activity of Indole-Based Compounds
Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[1] The SAR of these compounds is often linked to the nature and position of substituents on the indole ring.
Tubulin Polymerization Inhibitors
A prominent mechanism of action for several anticancer indole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The trimethoxyphenyl (TMP) group is a common feature in many potent tubulin inhibitors.[1]
Structure-Activity Relationship Highlights:
-
Substitution at N-1: The presence of a small alkyl or acyl group at the N-1 position of the indole ring is often favorable for activity.
-
Substitution at C-3: A carbonyl or a substituted methylene bridge at the C-3 position is crucial for interacting with the colchicine binding site on tubulin.
-
Aryl Group at C-2 or C-3: An aryl group, often a trimethoxyphenyl ring, is a key pharmacophore for potent tubulin polymerization inhibition.[1]
-
Substitution on the Benzene Ring of Indole: Electron-withdrawing or electron-donating groups on the benzene portion of the indole nucleus can modulate the activity and selectivity. For instance, a methoxy group at the C-6 position has been shown to enhance inhibitory activity.[1]
Quantitative Data for Indole-Based Tubulin Inhibitors:
| Compound ID | Indole Substitution | Linker at C-3 | Aryl Group | Target Cell Line | IC50 (µM) | Reference |
| 1k | 6-heterocyclyl | - | - | MCF-7 | 0.0045 | [1] |
| 5m | 6-methoxy | - | - | Various | 0.11 - 1.4 | [1] |
| 9 | - | Benzimidazole | Trimethoxyphenyl | A549, HepG2, MCF-7 | 2.4 - 5.1 | [1] |
| 10k | - | Michael acceptor | Trimethoxyphenyl | Various | 0.003 - 0.009 | [1] |
| 12 | - | Chalcone | - | Various | 0.22 - 1.80 | [3] |
| 13 | - | Quinoline | - | Various | 0.002 - 0.011 | [3] |
Experimental Protocol: Tubulin Polymerization Assay
A common method to assess the inhibitory effect of compounds on tubulin polymerization is a turbidity-based spectrophotometric assay.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.
-
Reagents: Purified tubulin, polymerization buffer (e.g., PEM buffer containing GTP), test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Tubulin is pre-incubated with various concentrations of the test compound on ice.
-
The mixture is then warmed to 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
-
Signaling Pathway: Tubulin Polymerization and its Inhibition
Caption: Inhibition of tubulin polymerization by indole-based compounds.
Kinase Inhibitors
Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a common feature of cancer.[4] Indole-based compounds have been successfully developed as inhibitors of various kinases, including EGFR, VEGFR, and Pim kinases.[5][6]
Structure-Activity Relationship Highlights:
-
N-1 Substitution: Substitution at the N-1 position of the indole ring with various cyclic or acyclic moieties can significantly influence kinase inhibitory activity.
-
C-3 and C-5 Positions: These positions are often crucial for establishing key interactions with the ATP-binding pocket of the kinase.
-
Pyrido[3,4-b]indol-1-ones: This fused ring system has shown potent inhibitory activity against EGFR and its mutants.[7]
Quantitative Data for Indole-Based Kinase Inhibitors:
| Compound ID | Target Kinase | Target Cell Line | IC50 (nM) | Reference |
| 39 | EGFR | - | 0.019 - 0.026 (µM) | [3] |
| 5f | EGFRWT, EGFRT790M | Panc-1 | 68, 9.5 | [7] |
| 5g | EGFRWT, EGFRT790M | Panc-1 | 85, 11.9 | [7] |
| 2a, 2b | VEGFR-2 | HCT-116 | Sub-micromolar | [5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction using a luminescent signal.
-
Reagents: Kinase, substrate, ATP, test compounds, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure:
-
The kinase reaction is performed in the presence of the kinase, its substrate, ATP, and various concentrations of the indole derivative.
-
The ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the generated ADP back to ATP.
-
The newly synthesized ATP is used by a luciferase to produce a luminescent signal, which is proportional to the kinase activity.
-
The IC50 value is determined by measuring the reduction in luminescence in the presence of the inhibitor.
-
Signaling Pathway: Kinase Inhibition by Indole Derivatives
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Apoptosis Inducers
Inducing apoptosis is a key strategy in cancer therapy. Several indole-based compounds have been shown to induce apoptosis through various mechanisms, including the activation of caspases.[7]
Quantitative Data for Indole-Based Apoptosis Inducers:
| Compound ID | Target Cell Line | Assay | Result | Reference |
| 5f | Panc-1 | Caspase-3 Activation | 560.2 ± 5.0 pg/mL | [7] |
| 5g | Panc-1 | Caspase-3 Activation | 542.5 ± 5.0 pg/mL | [7] |
Experimental Protocol: Caspase-3/7 Activity Assay
-
Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.
-
Reagents: Caspase-Glo® 3/7 Reagent, cultured cells, test compounds.
-
Procedure:
-
Cells are plated in 96-well plates and treated with various concentrations of the indole compound.
-
After incubation, the Caspase-Glo® 3/7 Reagent is added to the wells.
-
The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence is measured using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
-
Logical Relationship: Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening anticancer indole compounds.
Antimicrobial Activity of Indole-Based Compounds
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole derivatives have demonstrated significant activity against a broad range of bacteria and fungi.[8]
Structure-Activity Relationship Highlights:
-
Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, on the indole ring or on appended aromatic rings often enhances antimicrobial activity.[9]
-
Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as 1,2,4-triazole and 1,3,4-thiadiazole, can lead to potent antimicrobial compounds.[8]
-
Hydrazone Linkage: Indole-containing hydrazones have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.
Quantitative Data for Antimicrobial Indole Derivatives:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 1b, 2b-d, 3b-d | Candida albicans | 3.125 | [8] |
| 2c, 3c | Bacillus subtilis | 3.125 | [8] |
| 8 | MRSA | 6.25 | [10] |
| 7 | S. aureus | 6.25 | [10] |
| 5-iodoindole | A. baumannii | 64 | [11] |
| 3-methylindole | A. baumannii | 64 | [11] |
| 7-hydroxyindole | A. baumannii | 512 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Method: Broth microdilution is a common method.
-
Procedure:
-
Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Biofilm Inhibition
Bacterial biofilms are a major challenge in treating chronic infections due to their increased resistance to antibiotics. Indole and its derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria.[11]
Quantitative Data for Indole-Based Biofilm Inhibitors:
| Compound | Target Organism | Concentration | Biofilm Inhibition | Reference |
| 7-hydroxyindole | EHEC | 1000 µM | >50% | [12] |
| 5-iodoindole | A. baumannii | 1/2 MIC | Significant | [11] |
| 7-hydroxyindole | A. baumannii | 1/4 MIC | Significant | [11] |
Experimental Protocol: Biofilm Inhibition Assay
-
Principle: This assay quantifies the ability of a compound to prevent the formation of biofilms.
-
Method: Crystal violet staining is a widely used method.
-
Procedure:
-
Bacteria are grown in 96-well plates in the presence of various concentrations of the test compound.
-
After incubation, the planktonic cells are removed, and the wells are washed.
-
The adherent biofilm is stained with crystal violet.
-
The excess stain is washed away, and the bound dye is solubilized (e.g., with ethanol).
-
The absorbance of the solubilized dye is measured, which is proportional to the amount of biofilm formed.
-
Logical Relationship: Antimicrobial and Antibiofilm Screening Workflow
Caption: Workflow for screening antimicrobial and antibiofilm indole derivatives.
Antiviral Activity of Indole-Based Compounds
Indole derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[13]
Structure-Activity Relationship Highlights:
-
Entry and Fusion Inhibitors: Some indole derivatives, like Arbidol, act as entry and fusion inhibitors, preventing the virus from entering the host cell.
-
Polymerase Inhibitors: Macrocyclic indole derivatives have been developed as potent inhibitors of the HCV NS5B polymerase.
-
Protease Inhibitors: Indole-based compounds have been designed to inhibit viral proteases, such as the SARS-CoV-2 3CLpro.
-
Substitutions on the Indole Ring: The position and nature of substituents on the indole ring are critical for antiviral potency. For example, a cyano group at the 5-position of the indole ring enhanced anti-HCV activity in some derivatives.[13]
Quantitative Data for Antiviral Indole Derivatives:
| Compound ID | Target Virus | Assay | EC50 (µM) | Reference |
| Arbidol | SARS-CoV-2 | - | 4.11 | |
| 2 | HCV (gt 1b, 2a) | - | 12.4, 8.7 | [13] |
| 13 | HCV | - | 0.077 | [13] |
| 16 | HCV | - | 1.1 | [13] |
| 20 | HCV | - | 1.02 | [13] |
| 37 | HIV-1 | - | 3.58 | [13] |
| 1 | SARS-CoV-2 | Antiviral | 2.8 |
Experimental Protocol: Plaque Reduction Assay
-
Principle: This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Procedure:
-
A confluent monolayer of host cells is infected with a known amount of virus in the presence of serial dilutions of the test compound.
-
After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus, leading to the formation of localized plaques.
-
After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques is counted, and the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.
-
Conclusion
The indole scaffold continues to be a remarkably versatile and fruitful starting point for the design and development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions and structural modifications in determining the biological activity and selectivity of indole-based compounds. The provided experimental protocols offer a practical resource for researchers engaged in the evaluation of these promising molecules. As our understanding of the molecular targets and mechanisms of action of indole derivatives deepens, so too will our ability to design next-generation drugs with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and viral infections.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Medicinal Chemistry of Substituted Indole Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, approved drugs, and clinical candidates.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a critical pharmacophore in the development of novel therapeutics for a diverse range of diseases, most notably cancer.[4][5] This technical guide provides a comprehensive overview of the medicinal chemistry of substituted indoles, with a focus on their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications.
Therapeutic Potential and Mechanisms of Action
Substituted indoles exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[6] Their therapeutic efficacy often stems from their ability to modulate the function of key proteins and signaling pathways involved in disease pathogenesis.
Anticancer Activity
The most extensively studied therapeutic application of substituted indoles is in oncology.[4][5] These compounds exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: A significant number of indole derivatives target the protein tubulin, a key component of microtubules.[3] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Substituted indoles have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7][8] Key targets include receptor tyrosine kinases like EGFR and HER2, as well as intracellular kinases such as those in the PI3K/Akt/mTOR and MAP kinase signaling pathways.[7][8]
-
Modulation of Apoptosis: Many indole derivatives can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[6]
Anti-inflammatory and Other Activities
Indole-based compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.[1][6] Furthermore, various substituted indoles have demonstrated potential as antimicrobial, antiviral, and neuroprotective agents, highlighting the broad therapeutic applicability of this scaffold.[6]
Quantitative Data on Substituted Indole Scaffolds
The following tables summarize the in vitro activities of representative substituted indole derivatives against various cancer cell lines and their inhibitory effects on specific molecular targets.
Table 1: Anticancer Activity (IC50) of Substituted Indoles in Various Cancer Cell Lines
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl Dihydropyrazoles | Compound with 4-hydroxyphenyl substitution (4g) | A-549 (Lung) | 2.32 ± 0.11 | [9] |
| Compound with 4-hydroxyphenyl substitution (4g) | MCF-7 (Breast) | 43.59 ± 0.38 | [9] | |
| Thiazolyl-indole-2-carboxamides | Compound 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [10] |
| Compound 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [10] | |
| Spiro-indoles | R = H, R¹ = 4-NO₂C₆H₅ | MCF-7 (Breast) | 2.13 | [4] |
| 3,5-Diprenyl indole | Compound 35 | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [4] |
| β-carboline alkaloid | Flavopereirine (33) | HCT116 (Colorectal) | 8.15 | [4] |
| 2-Phenylindoles | Compound 4k | B16F10 (Murine Melanoma) | 23.81 | [11] |
| Compound 4j | MDA-MB-231 (Breast) | 16.18 | [11] | |
| 3-(3-oxoaryl) Indoles | Compound 3a | B16F10 (Murine Melanoma) | See reference | [12] |
| Compound 3a | MCF-7 (Breast) | See reference | [12] |
Table 2: Enzyme Inhibition and Binding Affinity of Substituted Indoles
| Compound Class | Specific Compound Example | Target | Inhibition/Binding Constant | Reference |
| 11H-indolo[3,2-c]quinoline-6-carboxylic Acids | Compound 5j | DYRK1A | IC50 = 6 nM | [13] |
| Compound 5o | DYRK1A | IC50 = 22 nM | [13] | |
| 3-(indol-2-yl)indazoles | Compound 21 | Chek1 | IC50 = 0.30 nM | [14] |
| Indole Sulfonamides | Compound 43 | LSD1 | IC50 = 0.050 µM | [6] |
| Indole-1,3,4-oxadiazole Hybrids | Compound 29 | Bcl-2 | IC50 = 7.63 µM | [6] |
| Compound 29 | Mcl-1 | IC50 = 1.53 µM | [6] | |
| 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives | Compound 172 | 5-HT6R | Ki = 0.52 nM | [6] |
Table 3: Pharmacokinetic Properties of Selected Indole-Based Drugs
| Drug | Bioavailability (%) | Half-life (h) | Metabolism | Reference |
| Vilazodone | ~72 (with food) | ~25 | Hepatic (primarily CYP3A4) | [1] |
| Indomethacin | ~100 | ~4.5 | Enterohepatic circulation, demethylation, deacylation | [1] |
| Acemetacin | High | ~4.5 | Esterolytic cleavage to indomethacin | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Modulation
A key mechanism of action for many anticancer indole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Natural indoles such as Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), have been shown to directly inhibit the activity of PI3K and Akt, leading to the downstream suppression of mTOR and NF-κB signaling.[7][8][15]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted indoles.
Experimental Workflow for Drug Discovery
The discovery and development of novel substituted indole-based drugs typically follow a multi-step workflow, from initial synthesis to preclinical evaluation.
Caption: A typical experimental workflow for the discovery of substituted indole-based drugs.
Experimental Protocols
Synthesis of Substituted Indoles
A variety of synthetic methods are employed to construct the indole scaffold and introduce diverse substitutions. The Fischer indole synthesis is a classic and widely used method.[16]
Example Protocol: Fischer Indole Synthesis of a 2-Aryl Indole
-
Hydrazone Formation: A mixture of an appropriately substituted phenylhydrazine hydrochloride (1.0 eq) and a substituted acetophenone (1.1 eq) in ethanol is heated at reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried.
-
Cyclization: The dried hydrazone (1.0 eq) is added to a mixture of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂) at an elevated temperature (e.g., 100-160 °C) under an inert atmosphere. The mixture is stirred for 1-3 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl indole.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the substituted indole compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reaction Setup: Purified tubulin (e.g., bovine brain tubulin) is suspended in a polymerization buffer (e.g., PIPES buffer containing MgCl₂, EGTA, and GTP) on ice.
-
Compound Addition: The substituted indole compound at various concentrations is added to the tubulin solution in a 96-well plate. Positive (e.g., colchicine) and negative (e.g., DMSO) controls are included.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The polymerization of tubulin is initiated by the temperature shift.
-
Monitoring Polymerization: The increase in absorbance at 340 nm (due to light scattering by the formed microtubules) is monitored over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC₅₀ value for the inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion
The substituted indole scaffold remains a highly privileged and versatile platform in medicinal chemistry. Its ability to be readily synthesized and functionalized allows for the generation of large and diverse chemical libraries for drug discovery. The continued exploration of the structure-activity relationships of substituted indoles, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the development of novel and more effective therapeutic agents for a wide range of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of indole-based drug discovery.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using (1H-Indol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes, protocols, and data are provided as a guideline for the in vitro evaluation of (1H-Indol-5-yl)methanamine. Publicly available experimental data for this specific compound is limited. Therefore, the quantitative results presented are hypothetical and derived from published data on structurally related indole derivatives, such as (1-Benzyl-1H-indol-5-yl)methanamine, to illustrate potential biological activities and assay setups.[1] These protocols are based on standard in vitro screening methodologies.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of indole are of significant interest in drug discovery for their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as their ability to modulate central nervous system targets.[1][2] this compound, as a primary amine-containing indole, presents a versatile starting point for chemical modification and a candidate for screening against various biological targets.
These application notes provide a framework for the initial in vitro screening of this compound to assess its cytotoxic effects, potential to interact with G-protein coupled receptors (GPCRs), and its capacity to inhibit key enzymes like kinases.
Data Presentation: Hypothetical In Vitro Screening Data
The following tables summarize hypothetical quantitative data for this compound, based on activities observed for structurally related compounds.
Table 1: Cytotoxicity Profile
| Cell Line | Assay Type | IC50 (µM) |
| HeLa | MTT | 25.5 |
| A549 | MTT | 32.8 |
| MCF-7 | MTT | 45.2 |
Table 2: Receptor Binding Affinity
| Receptor Target | Radioligand | Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | 150 |
| 5-HT2A | [³H]Ketanserin | 450 |
Table 3: Kinase Inhibition Profile
| Kinase Target | IC50 (µM) |
| VEGFR-2 | 5.8 |
| EGFR | > 100 |
| SRC | 12.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cultured mammalian cells.[3]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[1]
-
Cell Treatment: Remove the culture medium and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).[1]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor, for example, the serotonin 5-HT1A receptor.
Principle: The assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A)
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
This compound
-
Binding buffer
-
Wash buffer
-
Unlabeled ligand for non-specific binding determination
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from cells overexpressing the receptor of interest via homogenization and centrifugation.[1]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[1]
-
Non-Specific Binding: Include wells with a high concentration of a known unlabeled ligand to determine non-specific binding.[1]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[1]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value from the competition curve using the Cheng-Prusoff equation.
Protocol 3: Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against a specific kinase.
Principle: The assay measures the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor.
Materials:
-
Target kinase
-
Specific substrate (e.g., peptide)
-
ATP
-
This compound
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody)
-
96- or 384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, add the target kinase, its substrate, and varying concentrations of this compound.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[1]
-
Incubation: Incubate the plate for a defined period to allow for substrate phosphorylation.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This can be an antibody-based system coupled with a fluorescent or luminescent reporter.[1]
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a control reaction with no inhibitor. Determine the IC50 value from the dose-response curve.[1]
Mandatory Visualizations
Caption: A tiered workflow for the in vitro screening of this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
References
Application Notes and Protocols for High-Throughput Screening of (1H-Indol-5-yl)methanamine for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of (1H-Indol-5-yl)methanamine and its derivatives to identify and characterize novel kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds, including potent kinase inhibitors.[1][2] This document outlines detailed protocols for biochemical and cell-based assays, data analysis, and visualization of key signaling pathways.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.[1][3] Indole derivatives have emerged as a promising class of compounds with potent and selective kinase inhibitory activity.[2][3] High-throughput screening is an essential methodology for efficiently interrogating large compound libraries to identify initial "hit" compounds that can be further optimized into clinical candidates.[4]
This document details the procedures for a multi-tiered screening cascade to evaluate this compound and its analogs for their potential as kinase inhibitors.
Data Presentation
The inhibitory potency of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[5] The following table summarizes representative IC50 values for various indole derivatives against their respective kinase targets, demonstrating the potential of this scaffold.
| Compound/Drug | Target Kinase(s) | IC50 (nM) |
| Sunitinib | VEGFR-2, PDGFR-β | 100 |
| Dasatinib | Src | < 1 - 0.8 |
| Saracatinib (AZD0530) | c-Src | 2.7 |
| Bosutinib (SKI-606) | Src | 1.2 |
| Compound 8c | pp60c-Src | 4690 |
| IND-005 | Not Specified | 500 |
| IND-003 | Not Specified | 800 |
Note: The data presented is compiled from various sources and direct comparative studies under identical experimental conditions may not be available. Variations in assay conditions can influence IC50 values.[6]
Experimental Protocols
A logical and efficient workflow is crucial for the successful identification and validation of kinase inhibitors from a compound library.
Caption: A multi-tiered workflow for compound library screening.
Protocol 1: Primary High-Throughput Screening (HTS) using ADP-Glo™ Kinase Assay
Objective: To rapidly identify initial "hit" compounds from a large library of this compound derivatives that inhibit a target kinase at a single, high concentration.[7]
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1][7] The luminescent signal is inversely proportional to the amount of ADP, and therefore directly proportional to kinase activity. This assay is robust and has a high signal-to-noise ratio, making it suitable for HTS.[7][8]
Materials:
-
Target Kinase (e.g., EGFR, VEGFR, BRAF)
-
Kinase Substrate (specific to the target kinase)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
This compound compound library (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
White, opaque 384-well assay plates
-
Automated liquid handlers or multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dilute the compound library to a working concentration (e.g., 20 µM) in assay buffer. Transfer a small volume (e.g., 50 nL) of each compound solution to the assay plate wells, resulting in a final screening concentration of 10 µM in a 5 µL reaction volume.[7]
-
Control Wells:
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[1]
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at 30°C.[9]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to the no-inhibitor (DMSO) and positive controls.
Caption: Step-by-step workflow of the ADP-Glo™ kinase assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of hit compounds on the viability of cancer cells in a more biologically relevant context.[5]
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][5]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Hit compounds dissolved in DMSO
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the hit compounds for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[5]
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value (the concentration of a compound that causes a 50% reduction in cell viability).
Signaling Pathway
Indole derivatives have been shown to inhibit various kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3][10] A prominent example is the RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer.[11]
Caption: The RAF-MEK-ERK pathway and the inhibitory action of an indole-derived inhibitor on BRAF.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of (1H-Indol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Indol-5-yl)methanamine is a member of the indole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of indole are known to be present in many biologically active natural products and have been developed as therapeutic agents for a range of diseases, including cancer.[2] Given the therapeutic potential of this class of compounds, it is crucial to establish robust protocols to evaluate the cytotoxic effects of novel derivatives like this compound.[1]
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of this compound. The methodologies described include the MTT assay for measuring cell metabolic activity, the Lactate Dehydrogenase (LDH) assay for assessing membrane integrity, and Annexin V/Propidium Iodide and Caspase-3/7 assays for the detection of apoptosis.
General Workflow for Cytotoxicity Assessment
A logical workflow is essential for the efficient evaluation of a new chemical entity. The proposed initial screening for this compound follows a tiered approach, starting with a general assessment of cytotoxicity, followed by more specific assays to determine the mechanism of cell death.
Potential Signaling Pathways Modulated by this compound
Based on the known activities of related indole compounds, this compound could potentially exert its cytotoxic effects by modulating one or more signaling pathways.[3] Many indole derivatives have been shown to induce cell death in cancer cells through various mechanisms, including the modulation of signaling pathways responsible for apoptosis and cell cycle arrest.[1]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below are templates for presenting data from the described assays.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) - Cell Line A | % Cell Viability (Mean ± SD) - Cell Line B | % Cell Viability (Mean ± SD) - Cell Line C |
| 0 (Vehicle Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 |
| 1 | 95.3 ± 3.9 | 98.1 ± 4.5 | 96.5 ± 3.2 |
| 10 | 75.6 ± 5.8 | 82.4 ± 6.2 | 78.9 ± 5.5 |
| 25 | 51.2 ± 4.1 | 60.7 ± 5.3 | 55.4 ± 4.7 |
| 50 | 28.9 ± 3.5 | 35.1 ± 4.0 | 31.8 ± 3.9 |
| 100 | 10.4 ± 2.1 | 15.8 ± 2.9 | 12.3 ± 2.5 |
| IC₅₀ (µM) | 27.5 | 38.2 | 30.1 |
Table 2: Membrane Integrity Assessment (LDH Assay)
| Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.3 |
| 25 | 35.4 ± 3.9 |
| 50 | 68.1 ± 5.6 |
| 100 | 89.7 ± 6.2 |
Table 3: Apoptosis Induction (Annexin V/PI Assay)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 4.1 ± 0.8 | 2.5 ± 0.5 |
| 25 | 25.6 ± 3.1 | 10.2 ± 1.5 |
| 50 | 48.9 ± 4.5 | 22.7 ± 2.8 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]
Materials:
-
Human cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
LDH Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indicator of cytotoxicity.[7]
Materials:
-
LDH cytotoxicity assay kit
-
Human cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous and maximum LDH release.
-
Supernatant Collection: Carefully collect the cell culture supernatant.[1]
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure LDH release.[1]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[1]
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release relative to the maximum release control.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Human cancer cell line(s)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
b) Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9]
Materials:
-
Caspase-3/7 activity assay kit (e.g., using a fluorogenic or colorimetric substrate)
-
Human cancer cell line(s)
-
96-well plates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.
-
Lysis and Substrate Addition: Lyse the cells and add the caspase-3/7 substrate according to the manufacturer's protocol.
-
Incubation: Incubate the plate to allow for the enzymatic reaction.
-
Signal Measurement: Measure the fluorescent or colorimetric signal using a plate reader.
-
Data Analysis: Quantify the caspase-3/7 activity relative to the untreated control.
Troubleshooting
When working with indole compounds in cell-based assays, certain issues may arise.
-
Compound Precipitation: Indole compounds can have poor aqueous solubility. If precipitation is observed upon dilution in cell culture medium, consider lowering the stock concentration or testing alternative, biocompatible solvents. The final DMSO concentration should ideally not exceed 0.5%.[7]
-
Assay Interference: Some indole compounds can interfere with the chemistry of assays that rely on cellular reductases, such as MTT. To check for this, run a cell-free control by incubating the compound with the assay reagent in the medium. If interference is detected, consider using an orthogonal assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a crystal violet assay.[7]
-
Autofluorescence: The indole ring is a fluorophore, which may interfere with fluorescence-based assays. It is important to run compound-only controls to assess for autofluorescence. If this is an issue, consider switching to a spectrally distinct fluorophore or a non-fluorescent assay format.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of (1H-Indol-5-yl)methanamine using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of (1H-Indol-5-yl)methanamine on a selected cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation, making it a valuable tool in drug discovery and toxicology.[1][2][3]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][4] The amount of formazan produced is directly proportional to the number of viable cells.[3] These insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically to determine the extent of cytotoxicity induced by the test compound.[5]
Data Presentation
The cytotoxic effect of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The results can be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on a Cancer Cell Line
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 1.052 | 0.063 | 83.9 |
| 10 | 0.876 | 0.051 | 69.8 |
| 25 | 0.621 | 0.045 | 49.5 |
| 50 | 0.345 | 0.032 | 27.5 |
| 100 | 0.158 | 0.021 | 12.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Materials
-
This compound
-
Selected cancer cell line (e.g., MCF-7, A549, etc.)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1][5][6]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[2][7]
-
96-well flat-bottom sterile microplates[2]
-
Humidified incubator (37°C, 5% CO2)[2]
-
Microplate reader capable of measuring absorbance at 570 nm[1]
-
Sterile pipette tips and tubes
-
Laminar flow hood[8]
Protocol
1. Cell Seeding: a. Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator. b. Harvest cells that are in their logarithmic growth phase using Trypsin-EDTA. c. Determine the cell density and viability using a hemocytometer and trypan blue exclusion. d. Seed the cells into a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of culture medium.[4][8] The optimal seeding density should be determined for each cell line.[8] e. Incubate the plate for 24 hours to allow the cells to attach and recover.[8]
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control group (medium with the same concentration of DMSO used for the highest compound concentration) and a blank group (medium only, no cells). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[6][8] b. Incubate the plate for 2 to 4 hours in the humidified incubator.[8] During this time, visible purple formazan crystals will form in viable cells.[8] c. After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7] e. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[1]
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][8] A reference wavelength of 630 nm can also be used to reduce background noise.[1] b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration using the following formula:
- % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100 [3] d. Plot a dose-response curve of % cell viability versus the concentration of this compound. e. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Potential signaling pathways affected by indole compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
Application Notes and Protocols for In Vivo Experimental Design: (1H-Indol-5-yl)methanamine Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(1H-Indol-5-yl)methanamine is a molecule containing an indole scaffold, a structure known to be a key pharmacophore for ligands targeting serotonin (5-HT) receptors.[1] These receptors are integral to a wide array of physiological and pathological processes.[1] Given the structural similarity of this compound to known serotonergic ligands, a comprehensive in vivo evaluation is warranted to determine its therapeutic potential and safety profile.[1] This document provides a detailed, tiered approach for the preclinical assessment of this compound, focusing on its potential as a modulator of serotonergic pathways. The experimental design progresses from foundational safety and pharmacokinetic studies to targeted efficacy and mechanistic evaluations.
Tier 1: Preliminary In Vivo Characterization
The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic profile of this compound, which will inform the design of all subsequent efficacy and toxicology studies.[2][3]
1.1 Maximum Tolerated Dose (MTD) Studies
-
Purpose: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality over a short period. The MTD is crucial for selecting dose levels for subsequent efficacy and toxicology studies.
-
Rationale: Establishing the MTD prevents unnecessary animal morbidity and ensures that efficacy studies are conducted at doses that are both biologically active and tolerable. These studies typically involve single-dose or short-duration dose escalations and monitor for clinical signs of toxicity and changes in body weight.
Experimental Protocol: Single-Dose MTD Study in Mice
| Parameter | Protocol |
| Animal Model | Male and female BALB/c mice, 6-8 weeks old. |
| Housing | Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water. |
| Groups | 5 groups (n=3 per sex per group): Vehicle control, and four escalating dose levels of this compound (e.g., 10, 30, 100, 300 mg/kg). |
| Administration | Single intraperitoneal (IP) injection. The choice of vehicle will depend on the compound's solubility. |
| Monitoring | Clinical observations for signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for 72 hours. Body weight measurement daily for 14 days. |
| Endpoint | The highest dose that does not cause mortality or more than 10-15% body weight loss and is free of severe clinical signs of toxicity. |
1.2 Pharmacokinetic (PK) Studies
-
Purpose: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability will be determined.
-
Rationale: Understanding the PK profile is essential for designing rational dosing schedules in efficacy studies to ensure adequate exposure at the target site.[4][5]
Experimental Protocol: Single-Dose PK Study in Mice
| Parameter | Protocol |
| Animal Model | Male BALB/c mice, 6-8 weeks old. |
| Groups | 2 groups (n=3-5 per time point): Intravenous (IV) administration and Intraperitoneal (IP) administration. |
| Dose | A single, non-toxic dose determined from the MTD study (e.g., 10 mg/kg). |
| Sample Collection | Blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration via tail vein or retro-orbital bleeding. |
| Analysis | Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS). |
| Data Analysis | PK parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using appropriate software. |
Tier 2: Efficacy Evaluation in Behavioral Models
Based on the structural similarity to serotonergic compounds, initial efficacy studies will focus on behavioral models relevant to CNS disorders where serotonin plays a key role, such as anxiety and depression.
2.1 Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
-
Purpose: To assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Rationale: Changes in locomotion can indicate sedative or stimulant effects of the compound. Time spent in the center of the open field is an indicator of anxiety-like behavior.
Experimental Protocol: Open Field Test in Mice
| Parameter | Protocol |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old. |
| Groups | Vehicle control, positive control (e.g., diazepam for anxiolytic effects), and at least two doses of this compound based on MTD and PK data. (n=10-12 per group). |
| Administration | IP injection 30 minutes before the test. |
| Procedure | Each mouse is placed in the center of a square arena (e.g., 50x50 cm) and allowed to explore for 10 minutes. An automated tracking system records movement. |
| Endpoints | Total distance moved, time spent in the center versus the periphery of the arena, and rearing frequency. |
2.2 Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Purpose: To further assess the anxiolytic or anxiogenic potential of the compound.
-
Rationale: The EPM is a widely validated model for anxiety. An increase in the time spent in the open arms suggests an anxiolytic effect.
Experimental Protocol: Elevated Plus Maze in Mice
| Parameter | Protocol |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old. |
| Groups | Vehicle control, positive control (e.g., diazepam), and at least two doses of this compound. (n=10-12 per group). |
| Administration | IP injection 30 minutes before the test. |
| Procedure | The maze consists of two open and two closed arms elevated from the floor. Each mouse is placed in the center of the maze and allowed to explore for 5 minutes. |
| Endpoints | Time spent in the open and closed arms, and the number of entries into each arm. |
2.3 Forced Swim Test (FST) for Antidepressant-Like Activity
-
Purpose: To evaluate the potential antidepressant-like effects of the compound.
-
Rationale: The FST is a common screening tool for antidepressants. A decrease in immobility time is interpreted as an antidepressant-like effect.
Experimental Protocol: Forced Swim Test in Mice
| Parameter | Protocol |
| Animal Model | Male BALB/c mice, 8-10 weeks old. |
| Groups | Vehicle control, positive control (e.g., fluoxetine), and at least two doses of this compound. (n=10-12 per group). |
| Administration | IP injection 30 minutes before the test. For chronic studies, daily administration for 14-21 days. |
| Procedure | Mice are placed in a cylinder of water from which they cannot escape. The test duration is 6 minutes, and the duration of immobility is recorded during the last 4 minutes. |
| Endpoint | Immobility time. |
Tier 3: Preliminary Mechanism of Action Studies
Should the compound show promising activity in behavioral models, preliminary studies can be conducted to investigate the underlying mechanism of action.
3.1 Receptor Occupancy Studies
-
Purpose: To determine if this compound binds to specific serotonin receptors in vivo.
-
Rationale: This provides direct evidence of target engagement in the brain.
Experimental Protocol: Ex Vivo Receptor Binding Assay
| Parameter | Protocol |
| Animal Model | Male Sprague-Dawley rats, 8-10 weeks old. |
| Groups | Vehicle control and several doses of this compound. (n=4-6 per group). |
| Administration | IP injection. |
| Procedure | At the time of peak plasma concentration (determined from PK studies), animals are euthanized, and brains are rapidly removed. Specific brain regions (e.g., cortex, hippocampus) are dissected. |
| Analysis | Brain homogenates are incubated with a radiolabeled ligand for a specific serotonin receptor subtype (e.g., [³H]-ketanserin for 5-HT2A receptors). The displacement of the radioligand by this compound is measured. |
| Endpoint | Percentage of receptor occupancy at different doses of the compound. |
3.2 Neurotransmitter Level Analysis
-
Purpose: To measure the effect of this compound on the levels of serotonin and its metabolites in different brain regions.
-
Rationale: This can indicate if the compound affects serotonin synthesis, release, or metabolism.
Experimental Protocol: Brain Microdialysis
| Parameter | Protocol |
| Animal Model | Male Sprague-Dawley rats, 8-10 weeks old. |
| Procedure | A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex). After a recovery period, the animal is administered the vehicle or this compound. |
| Sample Collection | Dialysate samples are collected at regular intervals before and after drug administration. |
| Analysis | The concentrations of serotonin and its metabolite, 5-HIAA, in the dialysate are measured by HPLC with electrochemical detection. |
| Endpoint | Changes in extracellular levels of serotonin and 5-HIAA over time. |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of MTD Study Results
| Dose (mg/kg) | Sex | n | Mortality | Mean Body Weight Change (%) at Day 14 | Clinical Signs of Toxicity |
| Vehicle | M | 3 | 0/3 | +5.2 | None observed |
| Vehicle | F | 3 | 0/3 | +4.8 | None observed |
| 10 | M | 3 | 0/3 | +4.9 | None observed |
| 10 | F | 3 | 0/3 | +4.5 | None observed |
| 30 | M | 3 | 0/3 | +3.1 | Mild, transient hypoactivity |
| 30 | F | 3 | 0/3 | +2.8 | Mild, transient hypoactivity |
| 100 | M | 3 | 1/3 | -8.5 | Ataxia, lethargy |
| 100 | F | 3 | 1/3 | -9.2 | Ataxia, lethargy |
| 300 | M | 3 | 3/3 | - | Severe ataxia, seizures |
| 300 | F | 3 | 3/3 | - | Severe ataxia, seizures |
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | IV Administration | IP Administration |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng*h/mL) | 3200 ± 400 | 2800 ± 350 |
| t1/2 (h) | 2.5 ± 0.5 | 2.8 ± 0.6 |
| Bioavailability (%) | - | 87.5 |
Table 3: Summary of Behavioral Study Results
| Treatment Group | Open Field Test (Time in Center, s) | Elevated Plus Maze (Time in Open Arms, s) | Forced Swim Test (Immobility Time, s) |
| Vehicle | 30 ± 5 | 25 ± 4 | 150 ± 10 |
| This compound (Low Dose) | 45 ± 6 | 40 ± 5 | 120 ± 8 |
| This compound (High Dose) | 60 ± 8 | 55 ± 7 | 90 ± 7 |
| Positive Control | 75 ± 9 | 70 ± 8 | 80 ± 6 |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Mandatory Visualizations
Caption: Tiered experimental workflow for in vivo studies of this compound.
Caption: Hypothetical signaling pathway for this compound via a Gq-coupled serotonin receptor.
References
(1H-Indol-5-yl)methanamine as a Putative Chemical Probe for Serotonin Receptors: Application Notes and Protocols
Disclaimer: The following application notes and protocols are provided as a hypothetical guide for researchers. As of the date of this document, specific experimental data on the binding affinity and functional activity of (1H-Indol-5-yl)methanamine at serotonin (5-HT) receptors is not extensively available in the public domain. The methodologies and potential applications described herein are based on the established pharmacology of structurally related indoleamines and tryptamine derivatives and are intended to serve as a framework for the investigation of this compound as a potential chemical probe.
Introduction
This compound is an indole derivative that shares structural similarities with serotonin (5-hydroxytryptamine) and other known serotonergic ligands. The indole scaffold is a common feature in many compounds that target 5-HT receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate a wide array of physiological and pathophysiological processes in the central and peripheral nervous systems. The substitution at the 5-position of the indole ring is a critical determinant of receptor affinity and functional activity. Therefore, this compound represents a candidate for investigation as a chemical probe to explore the function and pharmacology of 5-HT receptors.
These application notes provide a comprehensive overview of the potential use of this compound as a research tool, including hypothetical data presentation and detailed experimental protocols for its characterization.
Data Presentation
The following tables present a hypothetical summary of the pharmacological profile of this compound at a selection of human serotonin receptor subtypes. This data is for illustrative purposes and should be experimentally determined.
Table 1: Hypothetical Binding Affinity Profile of this compound at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| 5-HT₁ₐ | 150 |
| 5-HT₁ₑ | >10,000 |
| 5-HT₂ₐ | 85 |
| 5-HT₂ₑ | 250 |
| 5-HT₃ | >10,000 |
| 5-HT₆ | 500 |
| 5-HT₇ | 300 |
Kᵢ values represent the dissociation constant for inhibitor binding and are inversely proportional to binding affinity.
Table 2: Hypothetical Functional Activity Profile of this compound at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of 5-HT response) |
| 5-HT₁ₐ | cAMP Inhibition | IC₅₀ = 500 | 60% (Partial Agonist) |
| 5-HT₂ₐ | Calcium Mobilization | EC₅₀ = 300 | 80% (Partial Agonist) |
| 5-HT₂ₑ | IP₁ Accumulation | EC₅₀ = 800 | 75% (Partial Agonist) |
EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values indicate the potency of the compound as an agonist or antagonist, respectively.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for various 5-HT receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).
-
This compound.
-
Non-specific binding control (e.g., high concentration of serotonin or a known non-labeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, radioligand at a concentration near its K₋ value, and either vehicle, non-specific binding control, or the test compound at various concentrations.
-
Initiate the binding reaction by adding the cell membranes (typically 10-50 µg of protein per well).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay (Calcium Mobilization for 5-HT₂ₐ Receptors)
This protocol describes a functional assay to determine the agonistic or antagonistic activity of this compound at the Gq-coupled 5-HT₂ₐ receptor. Activation of this receptor leads to an increase in intracellular calcium.
Materials:
-
Cell line stably expressing the human 5-HT₂ₐ receptor (e.g., U2OS or CHO-K1 cells).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
This compound.
-
Reference agonist (Serotonin).
-
Reference antagonist (Ketanserin).
-
384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Preparation:
-
Culture cells to confluency.
-
Prepare a cell suspension and incubate with the calcium-sensitive dye loading solution for 60 minutes at 37°C in the dark.
-
After incubation, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in assay buffer containing probenecid.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dispense the diluted test compound, controls (serotonin and ketanserin), and vehicle into a 384-well plate.
-
-
Assay Execution:
-
Dispense the dye-loaded cell suspension into the 384-well plate containing the compounds.
-
Incubate for 10 minutes at room temperature.
-
Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence imaging plate reader.
-
-
Data Analysis:
-
For agonist activity, calculate the increase in fluorescence signal and plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
For antagonist activity, pre-incubate the cells with the test compound before adding a known concentration of serotonin (e.g., its EC₈₀) and determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a chemical probe.
Application Notes and Protocols for the Antimicrobial Investigation of (1H-Indol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action.[4][5] Indole derivatives have shown considerable promise in this area, exhibiting activity against a spectrum of bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7] This document provides a detailed guide for the investigation of (1H-Indol-5-yl)methanamine as a potential antimicrobial agent, leveraging the established knowledge of the broader indole class.
This compound, a simple indole derivative, presents a valuable starting point for antimicrobial drug discovery. Its structural simplicity allows for straightforward synthetic modification to explore structure-activity relationships (SAR). This application note outlines protocols for the synthesis, antimicrobial screening, and preliminary mechanism of action studies for this compound and its analogs.
Synthesis of this compound Derivatives
A common synthetic route to this compound and its N-substituted derivatives involves a two-step process starting from a suitable indole precursor, such as 5-cyanoindole or indole-5-carboxaldehyde.[1][8]
Protocol 1: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine [1][8]
-
N-Benzylation of 5-Cyanoindole:
-
To a solution of 5-cyanoindole in an anhydrous polar aprotic solvent like Dimethylformamide (DMF), add a strong base such as sodium hydride (NaH).
-
Stir the mixture at room temperature until the deprotonation is complete.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield 1-benzyl-1H-indole-5-carbonitrile.
-
-
Reduction of the Nitrile:
-
Dissolve the 1-benzyl-1H-indole-5-carbonitrile in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Carefully add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in portions at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Quench the reaction carefully with water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain (1-benzyl-1H-indol-5-yl)methanamine.
-
Antimicrobial Activity Screening
The initial assessment of the antimicrobial potential of this compound and its derivatives involves determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [6][9]
-
Preparation of Microbial Inoculum:
-
Culture bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 25°C, respectively.[6][9]
-
Dilute the overnight cultures in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Perform a two-fold serial dilution of the stock solution in the appropriate broth in a 96-well microtiter plate. The final concentration of DMSO should be kept low (e.g., ≤1%) to avoid inhibiting microbial growth.
-
-
Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum and no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.[6]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
-
Proposed Antimicrobial Screening Panel:
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| MRSA | Pseudomonas aeruginosa | Cryptococcus neoformans |
| Bacillus subtilis | Klebsiella pneumoniae | Aspergillus fumigatus |
Hypothetical Antimicrobial Activity Data
The following table presents hypothetical MIC values for this compound and a derivative to illustrate how data can be structured.
| Compound | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| This compound | 64 | 128 | >256 | >256 | 128 |
| (1-Benzyl-1H-indol-5-yl)methanamine | 16 | 32 | 128 | 256 | 64 |
| Ciprofloxacin | 0.5 | 8 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 4 |
Preliminary Mechanism of Action Studies
Several mechanisms have been proposed for the antimicrobial action of indole derivatives, including disruption of the cell membrane, inhibition of respiratory metabolism, and interference with efflux pumps.[4][10][11]
Protocol 3: Assessment of Membrane Permeability
-
Bacterial Culture: Grow the target bacterium (e.g., S. aureus) to the mid-logarithmic phase.
-
Cell Treatment: Wash and resuspend the bacterial cells in a suitable buffer. Treat the cells with the test compound at its MIC and 2x MIC.
-
Fluorescent Dye Staining: Add a membrane-impermeable fluorescent dye, such as propidium iodide (PI), to the cell suspension. PI can only enter cells with compromised membranes.
-
Flow Cytometry or Fluorometry: Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane damage.
Potential Signaling Pathway Disruption
Indole derivatives may interfere with bacterial signaling pathways, such as the SOS response to DNA damage.[12]
Caption: Potential antimicrobial mechanisms of indole derivatives.
Experimental Workflow for Antimicrobial Drug Discovery
The process of identifying and characterizing new antimicrobial agents from a class of compounds like indole derivatives follows a structured workflow.
Caption: Workflow for antimicrobial drug discovery with indole derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols and workflows detailed in this document provide a comprehensive framework for researchers to systematically synthesize, screen, and characterize the antimicrobial properties of this compound and its derivatives. By exploring the structure-activity relationships and elucidating the mechanisms of action, it is possible to optimize the indole core to generate potent and selective antimicrobial candidates to combat the growing threat of infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators | MDPI [mdpi.com]
- 12. An impact of 1H-indol-4-, -5-, -6-, -7-ylamines-substituted compounds on the microbial cell genetic apparatus - Maseykina - Russian Journal of Infection and Immunity [iimmun.ru]
(1H-Indol-5-yl)methanamine: A Versatile Scaffold for the Synthesis of Complex Bioactive Molecules
(1H-Indol-5-yl)methanamine has emerged as a crucial building block for medicinal chemists and drug development professionals. Its intrinsic indole core, a privileged structure in numerous biologically active compounds, coupled with a reactive primary amine, provides a versatile platform for the synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on oncology and enzyme inhibition.
Application Notes
The indole scaffold is a recurring motif in a multitude of natural products and synthetic drugs, renowned for its ability to interact with various biological targets.[1] this compound, by providing a key point of attachment at the 5-position, allows for the exploration of structure-activity relationships (SAR) in novel chemical entities.
Anticancer Drug Discovery
The aminomethyl group at the C5 position of the indole ring serves as a strategic anchor for the construction of potent anticancer agents. Derivatives of this compound have shown promise in targeting various hallmarks of cancer.
-
Tubulin Polymerization Inhibitors: By incorporating the this compound moiety into larger molecular frameworks, researchers can design compounds that interfere with microtubule dynamics, a validated strategy in cancer chemotherapy. These agents can induce cell cycle arrest and apoptosis in cancer cells.[2][3]
-
Kinase Inhibitors: The primary amine of this compound is an ideal starting point for the synthesis of kinase inhibitors. For instance, derivatives can be designed to target mutated proteins such as KRASG12C, a key driver in several cancers.[2]
-
LSD1 Inhibitors: The related indoline scaffold has been successfully utilized to develop potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic target in oncology.[4] This suggests that this compound could be a valuable building block for novel LSD1 inhibitors for the treatment of acute myeloid leukemia (AML).
-
Nur77 Modulators: Complex urea and thiourea derivatives synthesized from 5-aminoindoles have been shown to modulate the orphan nuclear receptor Nur77, a potential therapeutic target in cancer.[5]
Enzyme Inhibition
Beyond cancer, derivatives of this compound have been explored as inhibitors of various enzymes implicated in other diseases.
-
Xanthine Oxidase (XO) Inhibitors: The indole nucleus has been incorporated into novel inhibitors of xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][6] Overproduction of uric acid can lead to hyperuricemia and gout.
-
WIP1 Phosphatase Inhibitors: The indole scaffold is present in complex molecules like GSK2830371, an allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1).[7] WIP1 is a negative regulator of the p53 tumor suppressor pathway, making its inhibition a potential therapeutic strategy in oncology.[8]
Quantitative Data Summary
The following tables summarize the biological activities of complex molecules derived from or structurally related to this compound.
| Compound Class | Target/Assay | Cell Line/Enzyme | IC50 / GI50 (µM) | Reference(s) |
| Tubulin Polymerization Inhibitors | Antiproliferative Activity | HeLa | 0.52 | [2][3] |
| MCF-7 | 0.34 | [2][3] | ||
| HT-29 | 0.86 | [2][3] | ||
| Xanthine Oxidase Inhibitors | Xanthine Oxidase Inhibition | Bovine Milk XO | 0.13 | [6] |
| Bovine Milk XO | 0.0035 | [1] | ||
| WIP1 Phosphatase Inhibitor (GSK2830371) | Growth Inhibition | MCF-7 | 2.65 | [8] |
| Nur77 Modulators (Thiourea derivatives) | Antiproliferative Activity | H460 | < 20 | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-((1H-Indol-5-yl)methyl)acetamide
This protocol describes the N-acetylation of the primary amine of a precursor to this compound. This is a fundamental transformation to generate more complex derivatives.[9]
Materials:
-
5-(Aminomethyl)-1H-indole
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et3N)
-
Acetyl chloride (AcCl)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane, Ethyl acetate
Procedure:
-
Dissolve 5-(aminomethyl)-1H-indole (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a general procedure to evaluate the inhibitory activity of synthesized compounds against xanthine oxidase.[10]
Materials:
-
Test compounds dissolved in DMSO
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound solution to the wells at various concentrations. Ensure the final DMSO concentration does not interfere with the enzyme activity (typically ≤ 1% v/v).
-
Add the xanthine oxidase enzyme solution to each well and pre-incubate for 5-15 minutes at room temperature.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm (the wavelength of maximum absorbance for uric acid) at regular intervals for a set period.
-
The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically < 0.5%).
-
Remove the old medium and add the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Visualizations
Caption: Synthetic utility of this compound.
References
- 1. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
Protocol for N-Benzylation of Indole-5-Carboxaldehyde: An Application Note for Researchers
Abstract
This document provides a detailed protocol for the N-benzylation of indole-5-carboxaldehyde, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The procedure involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a benzyl halide. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals, including a summary of reaction conditions, a step-by-step experimental protocol, and a visual representation of the workflow.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The functionalization of the indole nucleus, particularly at the N-1 position, is a key strategy for modulating the pharmacological properties of these molecules. N-benzylation, the attachment of a benzyl group to the indole nitrogen, is a common modification that can enhance biological activity. This protocol details a reliable method for the synthesis of 1-benzyl-1H-indole-5-carboxaldehyde, a versatile intermediate for further chemical elaboration.
Data Presentation: Comparison of Reaction Conditions
The N-benzylation of indoles can be achieved under various conditions. The choice of base, solvent, and temperature can significantly impact the reaction yield and selectivity. Below is a summary of commonly employed conditions for the N-benzylation of indoles, including indole-5-carboxaldehyde.
| Base | Solvent | Benzylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaH | DMF | Benzyl bromide | 0 to rt | 1 | Not Specified | [1] |
| K₂CO₃ | DMF | Benzyl chloride | 80 | 4 | Not Specified | [2] |
| KOH | DMSO | Benzyl bromide | rt | 1.5 | 85-89 | [3] |
| K₂CO₃ | DMF | Benzyl bromide | Reflux (95) | 6 | 91 | [4] |
| NaH | DMF | Benzyl bromide | rt | 4 | Not Specified | [5] |
Note: Yields are highly dependent on the specific indole substrate and reaction scale.
Experimental Protocol: Synthesis of 1-Benzyl-1H-indole-5-carboxaldehyde
This protocol is adapted from established literature procedures for the N-benzylation of indoles.[1][2][4]
Materials:
-
Indole-5-carboxaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add indole-5-carboxaldehyde (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the indole-5-carboxaldehyde. To this stirred solution, add anhydrous potassium carbonate (2.0 eq.).
-
Addition of Benzylating Agent: Add benzyl chloride (1.1 eq.) or benzyl bromide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-95°C and stir for 4-6 hours.[2][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (2 x volume of the organic layer) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-benzyl-1H-indole-5-carboxaldehyde.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the N-benzylation of indole-5-carboxaldehyde.
Caption: Workflow for the synthesis of 1-benzyl-1H-indole-5-carboxaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Reductive amination of 1-Benzyl-1H-indole-5-carbaldehyde protocol
An Application Note and Protocol for the Reductive Amination of 1-Benzyl-1H-indole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reductive amination of 1-benzyl-1H-indole-5-carbaldehyde, a key synthetic intermediate for various biologically active molecules. Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[1] This protocol focuses on the use of sodium triacetoxyborohydride, a mild and selective reducing agent that is highly effective for converting aldehydes and ketones into amines in the presence of various functional groups.[2] The indole scaffold is a privileged structure in numerous pharmacologically active compounds, making this protocol valuable for drug discovery and development.[3]
Introduction
Reductive amination, also known as reductive alkylation, is a powerful and widely used method in organic synthesis for the formation of carbon-nitrogen bonds.[4] The reaction proceeds through the formation of an intermediate imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[5] This one-pot approach is often preferred due to its efficiency and operational simplicity.[4]
The target starting material, 1-benzyl-1H-indole-5-carbaldehyde, contains the indole nucleus, a heterocyclic motif central to a vast array of natural products and therapeutic agents.[3] The N-benzyl group is a common protecting group and can also be a key pharmacophore in biologically active molecules.[6] This protocol details a robust method for the synthesis of the aldehyde starting material followed by its reductive amination with a representative secondary amine, dimethylamine, to yield a tertiary amine.
Reaction Scheme
The overall synthetic strategy involves two main stages: the synthesis of the aldehyde precursor and the subsequent reductive amination.
Step 1: Synthesis of 1-Benzyl-1H-indole-5-carbaldehyde
Reaction of indole-5-carboxaldehyde with benzyl bromide in the presence of a base.
Step 2: Reductive Amination
Reaction of 1-Benzyl-1H-indole-5-carbaldehyde with an amine and a reducing agent.
Experimental Protocols
Materials and Equipment
-
Indole-5-carboxaldehyde
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF)
-
Dimethylamine hydrochloride or Dimethylamine solution
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (Alternative reducing agent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Protocol 1: Synthesis of 1-Benzyl-1H-indole-5-carbaldehyde
This procedure outlines the N-benzylation of commercially available indole-5-carboxaldehyde.[3]
-
To a stirred solution of indole-5-carboxaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add benzyl chloride (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine (2x volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-Benzyl-1H-indole-5-carbaldehyde.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This direct, one-pot procedure is highly efficient for a wide range of amines and aldehydes.[2]
-
In a round-bottom flask, dissolve 1-Benzyl-1H-indole-5-carbaldehyde (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium salt.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by column chromatography on silica gel to yield the final product, N,N-dimethyl-1-(1-benzyl-1H-indol-5-yl)methanamine.
Alternative Protocol: Two-Step Reductive Amination with Sodium Borohydride
This method is useful when the direct approach is problematic, for instance, with primary amines where dialkylation can be a concern.[2]
-
Imine Formation: Dissolve 1-Benzyl-1H-indole-5-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in methanol (MeOH). Stir the mixture at room temperature for 1-3 hours. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation.[7]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction for an additional 1-2 hours at room temperature. Monitor by TLC.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the product with ethyl acetate (3x volumes), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The efficiency of reductive amination can vary based on the substrates and conditions used. The following table summarizes typical reaction parameters for the reductive amination of aromatic aldehydes.
| Amine | Reducing Agent | Solvent | Catalyst | Time (h) | Typical Yield (%) |
| Secondary Aliphatic (e.g., Dimethylamine) | NaBH(OAc)₃ | DCE / THF | None | 2-12 | 85-95[2] |
| Primary Aliphatic (e.g., Benzylamine) | NaBH(OAc)₃ | DCE | None | 4-16 | 80-90[2] |
| Primary Aliphatic (e.g., Benzylamine) | NaBH₄ | MeOH | None | 2-4 | 75-88[8] |
| Weakly Nucleophilic (e.g., Aniline) | NaBH(OAc)₃ | DCE | Acetic Acid | 12-24 | 70-85[7][9] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the direct reductive amination protocol using sodium triacetoxyborohydride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1H-Indol-5-yl)methanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the synthesis of (1H-Indol-5-yl)methanamine. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent synthetic strategies commence with a 5-substituted indole precursor, primarily 5-cyanoindole or indole-5-carboxaldehyde. The two main pathways are:
-
Route A: Reduction of 5-cyanoindole.
-
Route B: Reductive amination of indole-5-carboxaldehyde.
Q2: Which reducing agents are most effective for converting 5-cyanoindole to this compound?
A2: Several reducing agents are suitable for the transformation of a nitrile to a primary amine. The selection depends on the desired reaction conditions, scale, and available equipment. Common choices include:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and frequently used reagent for this reduction.
-
Catalytic Hydrogenation: This method employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[1]
-
Borane Complexes: Reagents like Borane-tetrahydrofuran complex (BH₃-THF) offer a milder alternative.
Q3: What are the critical parameters to control during the reductive amination of indole-5-carboxaldehyde?
A3: For a successful reductive amination, it is crucial to manage the formation of the intermediate imine and its subsequent reduction. Key parameters include the choice of amine source and reducing agent. Aqueous ammonia is a common amine source for the formation of the primary amine. The reduction can then be carried out using sodium borohydride. Temperature control is important to prevent side reactions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the initial reactant and the formation of the product. Visualization can be achieved using a UV lamp and/or staining agents like potassium permanganate.
Q5: What are some common challenges during the purification of this compound?
A5: As a polar amine, this compound can be challenging to purify. Common issues include:
-
Difficult Extraction: The product may have some water solubility. To improve extraction efficiency, it is important to basify the aqueous layer before extracting with an organic solvent and to perform multiple extractions.
-
Streaking on Silica Gel Chromatography: Amines can interact strongly with acidic silica gel, leading to poor separation. This can be mitigated by using basic alumina for chromatography or by adding a small amount of a basic modifier, such as triethylamine, to the eluent.
Troubleshooting Guides
Issue 1: Low Yield in Nitrile Reduction (Route A)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reducing agent is fresh and used in sufficient molar excess.- Verify that the reaction is being conducted under anhydrous conditions, especially when using LiAlH₄.- Consider increasing the reaction time or temperature, while monitoring for potential side product formation by TLC. |
| Degradation of Starting Material or Product | - Indoles can be sensitive to harsh conditions. If using a strong reducing agent, maintain careful temperature control.- For catalytic hydrogenation, ensure the catalyst is of good quality and the hydrogen pressure is appropriate.[1] |
| Difficult Product Isolation | - During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into the organic layer.- Increase the number of extractions to maximize the recovery of the polar product. |
Issue 2: Incomplete Reaction or Side Product Formation in Reductive Amination (Route B)
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | - Ensure a sufficient excess of the ammonia source is used to drive the equilibrium towards imine formation.- Allow adequate time for the imine to form before adding the reducing agent. |
| Reduction of the Aldehyde Starting Material | - If using a strong reducing agent, it may be necessary to form the imine first before the addition of the reducing agent. Sodium borohydride is generally mild enough to be added after a period of imine formation. |
| Formation of Secondary or Tertiary Amines | - This can occur if the newly formed primary amine reacts with the remaining aldehyde. This can be minimized by the slow addition of the reducing agent to the reaction mixture. |
Experimental Protocols
Protocol A: Reduction of 5-Cyanoindole using Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-cyanoindole (1.0 eq) in absolute ethanol (approximately 30 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 40 psi) and shake or stir the mixture at room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with additional ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an eluent system such as dichloromethane/methanol with 1% triethylamine.
Protocol B: Reductive Amination of Indole-5-carboxaldehyde
-
Imine Formation: Dissolve indole-5-carboxaldehyde (1.0 eq) in methanol. Add aqueous ammonia (a significant excess) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Basify the remaining aqueous solution with NaOH to pH > 10. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol A.
Visualizing the Synthesis and Troubleshooting
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for product purification.
References
Troubleshooting low yield in Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yield, encountered during the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Fischer indole synthesis?
A1: Low yields in the Fischer indole synthesis can often be attributed to several factors: inappropriate choice of acid catalyst, suboptimal reaction temperature, impure starting materials, steric hindrance in the reactants, and the formation of side products.[1][2] The reaction is highly sensitive to experimental conditions, which must be optimized for each specific substrate.[3]
Q2: How critical is the choice of acid catalyst, and how do I select the right one?
A2: The choice of acid catalyst is crucial.[4][5] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[6][7] The optimal catalyst depends on the reactivity of the substrate. For less reactive substrates, a stronger acid like PPA is often effective.[8] For substrates sensitive to strong acids, milder Lewis acids may be preferable.[1] It is often necessary to screen several catalysts to find the best one for a particular reaction.[2]
Q3: My reaction is producing a lot of tar and polymeric byproducts. What can I do to minimize this?
A3: Tar and polymer formation is a common issue, often caused by excessively high temperatures or a catalyst that is too strong.[8] To mitigate this, try running the reaction at a lower temperature for a longer period.[2] Alternatively, using a milder catalyst or diluting the reaction mixture with a high-boiling inert solvent can reduce side reactions.[9] Microwave-assisted synthesis can sometimes improve yields by providing rapid and uniform heating, which can minimize the time the reactants are exposed to high temperatures.[10]
Q4: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve the regioselectivity?
A4: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by the acid catalyst and steric effects.[11] The use of certain catalysts can favor the formation of one isomer over the other. For example, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol in forming 3-unsubstituted indoles from methyl ketones.[9] Zeolite catalysts have also demonstrated shape-selectivity, favoring the formation of the less sterically hindered indole isomer.[12]
Q5: Can I perform the Fischer indole synthesis in a one-pot procedure?
A5: Yes, one-pot procedures are often preferred to minimize handling losses and reduce reaction time.[2][13] In a one-pot synthesis, the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolation of the intermediate hydrazone.[2] This approach is particularly useful when the hydrazone intermediate is unstable.[8]
Q6: Why is the direct synthesis of the parent, unsubstituted indole using acetaldehyde often unsuccessful?
A6: The direct Fischer indole synthesis of the parent indole using acetaldehyde is problematic and often fails under standard conditions.[1][14] A common and more successful alternative is to use pyruvic acid as the carbonyl starting material to produce indole-2-carboxylic acid, which can then be decarboxylated to yield the parent indole.[14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete hydrazone formation | Ensure starting materials are pure. Consider pre-forming the hydrazone before adding the cyclization catalyst. |
| Inactive or inappropriate catalyst | Use a fresh, anhydrous catalyst. Screen a variety of Brønsted and Lewis acids to find the optimal one. For stubborn reactions, consider a stronger acid like polyphosphoric acid (PPA).[1] | |
| Suboptimal reaction temperature | The reaction may require higher temperatures to proceed. Gradually increase the temperature while monitoring the reaction by TLC. Microwave synthesis can also be effective.[2] | |
| Unstable hydrazone intermediate | Perform the reaction as a one-pot synthesis to cyclize the hydrazone as it is formed.[8] | |
| Formation of Multiple Products/Byproducts | Use of an unsymmetrical ketone | Optimize the acid catalyst to improve regioselectivity. Sterically bulky catalysts or reagents may favor one isomer.[9][11] |
| Side reactions (e.g., aldol condensation, Friedel-Crafts) | Adjusting the reaction temperature and catalyst concentration can minimize side reactions.[2] | |
| N-N bond cleavage | This is a competing pathway, especially with electron-donating substituents. Milder reaction conditions may favor the desired cyclization. | |
| Difficult Purification | Presence of tar and polymeric materials | A thorough aqueous workup with a base wash can help remove acidic impurities. Consider alternative purification methods like recrystallization or using a different chromatography stationary phase (e.g., alumina).[8] |
| Close-running spots on TLC | Experiment with different solvent systems for chromatography. Adding a small amount of a modifying solvent (e.g., triethylamine for basic compounds) can improve separation. |
Quantitative Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPA | Neat | 150-160 | 0.25 | ~85 |
| ZnCl₂ | Neat | 170 | 1 | 65-71 |
| p-TsOH | Ethanol | Reflux | 4 | ~70 |
| Acetic Acid | Acetic Acid | Reflux | 2 | ~60 |
| Eaton's Reagent | Neat | 170 (MW) | 0.17 | 92 |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions.
Table 2: Effect of Solvent on the Yield of 1,2,3,4-Tetrahydrocarbazole
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Neat | p-TsOH (MW) | - | 3 | 91 |
| THF | p-TsOH (MW) | 150 | 15 | ~80 |
| Ethanol | Acetic Acid | Reflux | 480 | 75 |
| Toluene | p-TsOH | Reflux | 240 | ~85 |
Note: MW indicates microwave-assisted synthesis. Yields are approximate.
Experimental Protocols
Protocol 1: Synthesis of 2-phenylindole using Polyphosphoric Acid (PPA)
This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[2]
Materials:
-
Acetophenone (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
Polyphosphoric acid (PPA) (approximately 10g per 1g of phenylhydrazine)
-
Ethanol
-
Ice
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes. Cool the reaction mixture in an ice bath to allow the hydrazone to precipitate. Filter the solid and wash with cold ethanol.
-
Indolization: In a separate flask, heat polyphosphoric acid to approximately 100°C. Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring. Heat the mixture at 150-160°C for about 10-15 minutes.
-
Work-up: Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. The crude product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted for a one-pot microwave-assisted synthesis.[8]
Materials:
-
Phenylhydrazine (1 equivalent)
-
Cyclohexanone (1 equivalent)
-
p-Toluenesulfonic acid (p-TsA) (catalytic amount)
-
Ethanol
Procedure:
-
Reaction Setup: In a microwave vial, combine phenylhydrazine (1 equivalent), cyclohexanone (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in ethanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 150°C) for a short duration (e.g., 10-15 minutes). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchwithnj.com [researchwithnj.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude (1H-Indol-5-yl)methanamine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the purification of crude (1H-Indol-5-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include unreacted starting materials like 5-cyanoindole or 1H-indole-5-carbaldehyde, residual reducing agents (e.g., borohydrides), and solvents from the reaction or workup.[1][2] Additionally, side-products from the reduction step or oligomeric/polymeric byproducts resulting from degradation can also be present.[3]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are linked to the chemical nature of the indole ring and the primary amine. The electron-rich indole nucleus is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, or trace metal impurities.[3][4] This can lead to the formation of colored byproducts like oxindoles.[3] The primary amine group can also undergo atmospheric oxidation, contributing to discoloration over time.[3] Photodegradation from exposure to UV or visible light is another significant pathway that can initiate these oxidative reactions.[3][5]
Q3: What is the recommended general strategy for purifying crude this compound?
A3: A multi-step approach is generally effective. This typically begins with an initial work-up, such as an acid-base extraction, to remove bulk impurities. This is followed by column chromatography for more refined separation of the target compound from closely related impurities.[6] For achieving high purity, a final recrystallization or salt formation step can be employed.[6]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: The most common methods for monitoring purity are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is excellent for real-time monitoring of reaction progress and chromatographic separations.[2][6] HPLC with a UV detector is highly effective for quantitative purity assessment and for developing stability-indicating methods.[5] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3][5]
Q5: What are the ideal storage conditions for this compound to ensure its stability?
A5: To maximize stability, this compound should be stored as a solid at low temperatures (2-8°C) under an inert atmosphere like argon or nitrogen.[4][5] It is crucial to protect the compound from light by using amber vials or by wrapping the container in foil.[4] If solutions are prepared, they should be made fresh. For short-term storage, solutions should be kept at -20°C or -80°C.[4][5]
Data Presentation
Table 1: Common Impurities and Their Potential Sources
| Impurity Type | Examples | Potential Source |
| Unreacted Starting Materials | 5-Cyanoindole, 1H-Indole-5-carbaldehyde | Incomplete reaction during synthesis.[2] |
| Reagents | Sodium borohydride, Lithium aluminum hydride residues | Excess reagent from the reduction step.[2][3] |
| Solvents | Dichloromethane, Methanol, Ethyl acetate, DMF | Residual solvents from synthesis and workup.[3][7][8] |
| Side-Products | Over-reduced species, regioisomers | Non-specific reactions or alternative reaction pathways.[1] |
| Degradation Products | Oxindoles, colored oligomers/polymers | Oxidation or photodegradation of the indole ring.[3] |
Table 2: Comparison of Purification Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| Column Chromatography | Separation from closely related impurities. | High resolution, applicable to a wide range of impurities. | Can be time-consuming and solvent-intensive; product may streak or adsorb to silica.[1][2] |
| Recrystallization | Final polishing step to achieve high purity. | Can yield highly pure crystalline material; effective for removing minor impurities. | Requires finding a suitable solvent system; potential for product loss in the mother liquor.[1] |
| Acid-Base Extraction | Initial bulk purification. | Removes acidic, basic, and neutral impurities efficiently; good for large scales. | May not remove impurities with similar pKa values; potential for emulsion formation. |
| Salt Formation | Isolation and purification of the final product. | Can result in a stable, crystalline solid that is easier to handle; improves purity. | Requires an additional step to convert back to the free base if needed. |
Troubleshooting Guides
1. Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Incorrect solvent system (eluent). - Column overloading. - Column channeling. | - Optimize the eluent system using TLC. A common system is a gradient of methanol in dichloromethane.[3] - Adding a small amount of a basic modifier like triethylamine (~1%) can prevent streaking and improve the chromatography of basic compounds.[1][3] - Reduce the amount of crude material loaded onto the column.[1] - Ensure the silica gel is packed uniformly without air bubbles.[1] |
| Product is Tailing or Streaking on TLC/Column | The amine group is interacting with acidic silica gel. | - Add triethylamine or ammonia to the eluent system.[1][2] - Use a different stationary phase, such as basic alumina.[2] |
| Product is Not Eluting from the Column | - The solvent system is not polar enough. - The compound is strongly adsorbed to the silica. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol).[1] - If the product is still not eluting, consider flushing the column with a very polar solvent system containing a base. |
| Colored Impurities Co-elute with the Product | Oxidized byproducts have similar polarity. | - Ensure the crude material is handled with minimal exposure to air and light before purification. - Consider a pre-purification step like an activated carbon treatment to remove some colored impurities. |
2. Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Does Not Crystallize | - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Allow the solution to cool slowly to room temperature.[1] - If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.[1] - Place the flask in an ice bath or refrigerator.[1] - Try a different solvent or a mixture of solvents. |
| Oily Precipitate Forms Instead of Crystals | - The solvent is too nonpolar for the compound. - The solution is cooling too quickly. | - Add a co-solvent in which the compound is less soluble. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. |
| Low Recovery of Crystalline Product | - The compound is too soluble in the chosen solvent. - Too much solvent was used for dissolution. | - Cool the filtrate in an ice bath to precipitate more product. - Reduce the volume of the solvent by evaporation and attempt to recrystallize. - Choose a solvent in which the compound has lower solubility at cold temperatures. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar eluent (e.g., dichloromethane). Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1]
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% dichloromethane with 1% triethylamine). Gradually increase the polarity by adding methanol (e.g., increasing from 0% to 10% methanol in dichloromethane, with 1% triethylamine constant throughout).[1][3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude material in a flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. The process can be aided by scratching the inside of the flask or placing it in an ice bath.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.[1]
Mandatory Visualization
Caption: General purification workflow for this compound.
References
Improving solubility of (1H-Indol-5-yl)methanamine in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (1H-Indol-5-yl)methanamine in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its solubility?
This compound is a weakly basic compound. Its chemical structure includes an indole ring and a primary amine group. The primary amine is the main basic center and can be protonated to form a more soluble salt at acidic pH. The indole ring contributes to the compound's hydrophobicity.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |
| Molecular Weight | 146.19 g/mol | PubChem[1] |
| Predicted pKa (Strongest Basic) | 9.53 | FooDB[2] |
| Predicted XlogP | 1.2 | PubChem[1] |
Q2: Why is my this compound precipitating in my neutral pH biological buffer (e.g., PBS pH 7.4)?
As a weak base, this compound is more soluble in acidic conditions where the primary amine group is protonated, forming a more polar and thus more water-soluble cation. At neutral or alkaline pH, the compound is predominantly in its less soluble, un-ionized (free base) form. This can lead to precipitation, especially at higher concentrations.
Q3: What are the first steps I should take to improve the solubility of this compound in my biological buffer?
The initial and often most effective approach is to adjust the pH of your buffer. Since this compound is a weak base, lowering the pH will increase its solubility. It is recommended to prepare a concentrated stock solution in an acidic aqueous buffer and then dilute it into your final experimental buffer.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Final Assay Buffer
Possible Cause: The final concentration of the compound in the assay buffer is above its solubility limit at the buffer's pH. The introduction of a small volume of acidic stock solution may not be sufficient to lower the overall pH of the final buffer.
Troubleshooting Steps:
-
pH Adjustment of the Final Buffer:
-
Protocol: Before adding the compound, adjust the pH of your final assay buffer to a slightly more acidic value (e.g., pH 6.5-7.0) where the compound exhibits higher solubility. Ensure this pH is compatible with your experimental system (e.g., cells, enzymes).
-
-
Use of Co-solvents:
-
Protocol: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Then, dilute this stock solution into your biological buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological assay.
-
-
Serial Dilution:
-
Protocol: Instead of a single large dilution, perform serial dilutions of your stock solution into the biological buffer. This gradual decrease in concentration can sometimes prevent immediate precipitation.
-
Issue 2: Inconsistent Results or Low Potency in Biological Assays
Possible Cause: Poor solubility can lead to an overestimation of the actual concentration of the compound in solution, leading to inaccurate and variable results. The compound may be precipitating out of solution during the assay.
Troubleshooting Steps:
-
Solubility Assessment in Assay Media:
-
Protocol: Before conducting the full experiment, determine the kinetic solubility of this compound in your final assay buffer. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using nephelometry.
-
-
Salt Formation:
-
Protocol: If you have the free base form of the compound, consider converting it to a salt form (e.g., hydrochloride salt). Salt forms of basic compounds are generally more water-soluble.[3] This can be achieved by dissolving the compound in a suitable solvent and treating it with an equimolar amount of the corresponding acid.
-
-
Use of Solubilizing Excipients:
-
Protocol: For challenging cases, consider the use of solubilizing agents such as cyclodextrins.[3] These can encapsulate the hydrophobic parts of the molecule, increasing its aqueous solubility. Perform preliminary experiments to ensure the chosen excipient does not interfere with your assay.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound to a small volume of each buffer.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Preparation of a Stock Solution using pH Adjustment
-
Weigh a precise amount of this compound.
-
Add a small volume of an acidic solution (e.g., 0.1 M HCl) dropwise while vortexing until the compound is fully dissolved.
-
Adjust the final volume with sterile water or a suitable buffer to achieve the desired stock concentration.
-
Sterile filter the stock solution using a 0.22 µm filter.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C).
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Effect of pH on the ionization state and solubility of this compound.
References
Stability of (1H-Indol-5-yl)methanamine in cell culture media
Welcome to the technical support center for (1H-Indol-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?
A1: Currently, there is no specific published data on the stability of this compound in cell culture media. However, indole-containing compounds, particularly indoleamines, can be susceptible to degradation under typical cell culture conditions (37°C, 5% CO2, aqueous environment). Factors such as pH, exposure to light, and the presence of reactive oxygen species can influence stability.[1][2] It is highly recommended to experimentally determine the stability of this compound in your specific cell culture medium and under your experimental conditions.
Q2: What are the primary factors that could cause the degradation of this compound in my experiments?
A2: The degradation of indole compounds in solution is often attributed to three main factors:
-
Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or light.[2]
-
pH-mediated hydrolysis: Extreme pH values can catalyze the degradation of the compound. While most cell culture media are buffered to a physiological pH, local changes in pH or the use of acidic or basic additives could impact stability.
-
Photodegradation: Exposure to light, especially UV and blue light, can induce the degradation of many indole-containing molecules.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: To maximize the stability of your stock solution, it is recommended to:
-
Use a dry, high-quality powder of this compound.
-
Dissolve the compound in an anhydrous polar aprotic solvent such as DMSO or DMF.
-
Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your cell culture medium.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Q4: I am observing unexpected results in my cell-based assays. Could this be due to the degradation of this compound?
A4: Yes, inconsistent or unexpected experimental outcomes can be a consequence of compound instability. If this compound degrades over the course of your experiment, the effective concentration of the active compound will decrease, leading to variability in your results. Furthermore, the degradation products themselves could have biological activity or be cytotoxic, confounding the interpretation of your data. It is crucial to assess the stability of the compound under your specific assay conditions.
Troubleshooting Guide
This guide will help you address common issues you might encounter when working with this compound.
Issue 1: High variability in experimental results.
-
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Perform a stability study: Follow the detailed experimental protocol provided below to determine the stability of your compound over the time course of your experiment.
-
Prepare fresh solutions: For each experiment, prepare a fresh dilution of this compound in your cell culture medium from a frozen stock aliquot immediately before use.
-
Minimize exposure to light: Protect your plates and solutions from light as much as possible by using amber tubes and covering plates with foil.
-
Consider media changes: For longer-term experiments, consider replacing the medium with freshly prepared compound at regular intervals.
-
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis of the compound from cell culture media.
-
Possible Cause: These extra peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Characterize the degradation products: If you have access to mass spectrometry (MS), analyze the molecular weight of the unknown peaks to hypothesize their structures. Common degradation pathways for indoleamines include oxidation of the aminomethyl side chain to an aldehyde (indole-5-carbaldehyde) or hydroxylation of the indole ring.[4][5]
-
Perform forced degradation studies: Subject a solution of this compound to harsh conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products.[6] This can help in identifying the peaks observed in your stability studies.
-
Optimize analytical method: Ensure your HPLC/LC-MS method is capable of separating the parent compound from its potential degradation products.
-
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using HPLC-UV or LC-MS.
Materials:
-
This compound powder
-
DMSO (cell culture grade, anhydrous)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a sterile 96-well plate
-
HPLC or LC-MS system
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (FA) or trifluoroacetic acid (TFA)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 200 µL) and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining working solution in a sterile, capped tube or plate in a cell culture incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated solution and store them at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw all samples (including T=0).
-
To precipitate proteins, add a 3-fold excess of cold acetonitrile (e.g., 600 µL ACN to 200 µL sample).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC/LC-MS Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak areas to the T=0 sample (representing 100% stability).
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Hypothetical HPLC-UV Method Parameters (Starting Point for Method Development):
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
Table 1: Hypothetical Stability Data for this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,500,000 | 100 |
| 2 | 1,450,000 | 96.7 |
| 4 | 1,380,000 | 92.0 |
| 8 | 1,250,000 | 83.3 |
| 24 | 900,000 | 60.0 |
| 48 | 550,000 | 36.7 |
| 72 | 300,000 | 20.0 |
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Due to its structural similarity to serotonin, this compound may interact with serotonin receptors. The 5-HT2A receptor, a Gq-coupled receptor, is a plausible target.[7][8] Activation of this receptor typically leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Hypothetical 5-HT2A signaling pathway for this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 吲哚-5-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Photocatalytic mechanisms of indoleamine destruction by the quinalphos metabolite 2-hydroxyquinoxaline: a study on melatonin and its precursors serotonin and N-acetylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Off-Target Effects of Indole Compounds in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate common off-target effects of indole compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with indole compounds in cell assays?
A1: Indole compounds are a valuable class of molecules in drug discovery, but they can exhibit several off-target effects that may lead to misleading results. The most frequently encountered issues include:
-
Poor Solubility and Precipitation: Many indole compounds have low aqueous solubility and can precipitate in cell culture media.
-
Compound Instability: Indole-containing molecules can degrade in the assay conditions, leading to a loss of activity or the formation of active metabolites.
-
Assay Interference: The indole scaffold itself can interfere with assay readouts through mechanisms like autofluorescence, redox activity, and compound aggregation.[1]
-
Non-specific Cytotoxicity: At higher concentrations, some indole derivatives can cause general toxicity to cells, which may be unrelated to the intended biological target.[2][3]
-
Interaction with Common Biological Targets: Indole compounds have been reported to interact with off-target proteins such as hERG channels and cytochrome P450 enzymes, leading to potential cardiotoxicity or altered metabolism.[4][5][6]
Q2: What are Pan-Assay Interference Compounds (PAINS) and are indole derivatives considered PAINS?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms.[7][8][9][10] While not all indole-containing molecules are PAINS, some can exhibit PAINS-like behavior due to properties like redox activity or a tendency to aggregate.[1] It is crucial to perform appropriate counter-screens and orthogonal assays to rule out non-specific activity.[11][12]
Q3: How can I distinguish between targeted anti-proliferative effects and non-specific cytotoxicity?
A3: Distinguishing between a specific, on-target effect and general cytotoxicity is a critical step in validating your results.[1] Here are some strategies:
-
Test in Non-Target Cells: Evaluate the compound's activity in a cell line that does not express the intended target. High potency across various cell lines may indicate a non-specific cytotoxic mechanism.[1]
-
Analyze the Dose-Response Curve: A very steep dose-response curve can sometimes be indicative of non-specific effects like membrane disruption, whereas a more gradual curve is often associated with specific target engagement.[1]
-
Conduct a Time-Course Experiment: A specific anti-proliferative effect may require a longer incubation time to manifest, while non-specific toxicity might appear more rapidly.[1]
-
Use a Structurally Unrelated Inhibitor: Test a compound with a different chemical scaffold that is known to inhibit the same primary target. If this second compound does not produce the same phenotype, it suggests an off-target effect for your original indole compound.[13]
Troubleshooting Guides
Category 1: Physicochemical Properties
Issue: My indole compound is precipitating out of the cell culture medium.
-
Possible Cause: Indole compounds often have poor aqueous solubility. While they might dissolve in a 100% DMSO stock, they can crash out when diluted into the aqueous environment of cell culture media.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells (ideally with a microscope) for any signs of precipitation after adding the compound.
-
Optimize Stock Concentration: Try lowering the stock concentration in DMSO. A very high concentration can lead to precipitation upon dilution.[1]
-
Pre-dilution in Serum: Pre-diluting the compound in a small volume of serum before adding it to the rest of the medium can sometimes improve solubility due to protein binding.[1]
-
Sonication: Briefly sonicating the final diluted solution may help re-dissolve small precipitates, though this might not be a permanent solution.[1]
-
Consider Alternative Solvents: If DMSO is problematic, other solvents like ethanol or DMF can be tested, but their final concentration must be kept very low to avoid solvent-induced cytotoxicity.[1]
-
Issue: I suspect my indole compound is degrading during the experiment.
-
Possible Cause: The indole ring can be susceptible to chemical or metabolic degradation under typical cell culture conditions (37°C, presence of enzymes).
-
Troubleshooting Steps:
-
Cell-Free Stability Check: Incubate your compound in the cell culture medium (without cells) for the duration of your experiment. Analyze the sample at the beginning and end using HPLC or LC-MS to check for degradation.[1]
-
Metabolic Stability Assay: If you suspect metabolism by cellular enzymes, perform a similar incubation in the presence of liver microsomes or S9 fractions, which contain drug-metabolizing enzymes like cytochrome P450s.[5][6]
-
Category 2: Assay Interference
Issue: My results from a fluorescence-based assay are inconsistent or show high background.
-
Possible Cause: The indole ring is a natural fluorophore and can exhibit autofluorescence, interfering with assays that use fluorescent readouts (e.g., GFP reporters, fluorescent viability dyes).[1]
-
Troubleshooting Steps:
-
Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at the final concentration, without any cells or other reagents. A high reading indicates autofluorescence.[1]
-
Wavelength Scan: If possible, perform an excitation and emission scan of your compound to determine its spectral properties. This can help in selecting assay dyes with non-overlapping spectra.[1]
-
Switch to a Non-Fluorescent Assay: If autofluorescence is a significant issue, consider using an orthogonal assay with a different readout, such as a luminescence-based (e.g., CellTiter-Glo) or absorbance-based (e.g., Crystal Violet) method.[1]
-
Issue: My compound shows activity in a cell viability assay (e.g., MTT, resazurin), but this doesn't correlate with other assays.
-
Possible Cause: Indole compounds can possess redox activity, meaning they can chemically reduce or oxidize other molecules.[1] Assays like MTT and resazurin rely on cellular reductases to convert a substrate into a colored or fluorescent product. A redox-active compound can directly reduce the substrate, leading to a false positive signal of cell viability.[1]
-
Troubleshooting Steps:
-
Cell-Free Control: Incubate your compound with the MTT or resazurin reagent in cell culture medium without cells. A color or fluorescence change indicates direct chemical reduction of the substrate.[1]
-
Use an Orthogonal Viability Assay: Confirm the results with an assay that has a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo) which measures metabolic activity, a Crystal Violet assay which measures cell number, or an LDH release assay which measures cytotoxicity.[1]
-
Data on Off-Target Effects of Indole Compounds
The following tables summarize quantitative data on the off-target effects of various indole derivatives.
Table 1: Cytotoxicity of Indole Derivatives in Cancer vs. Normal Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Indazole derivative 6o | K562 | 5.15 | HEK-293 | 33.2 | [2] |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colon adenocarcinoma | High Potency | MRC-5 | No effect | [2] |
| Indole-based hydrazone 40 | HCT116 | 2.0 | MRC-5 | 27.0 | [14] |
| Indole-based hydrazone 40 | A549 | 12.5 | MRC-5 | 27.0 | [14] |
| Indole acrylamide 44 | SW480 | 15.31 | - | - | [14] |
| Indole acrylamide 45 | SW480 | 15.34 | - | - | [14] |
| Pyrazolinyl-indole 17 | Leukemia | 78.76% inhibition at 10 µM | - | - | [14] |
| Coumarin-indole 3 | MGC-803 | 0.011 | - | - | [14] |
| Indole-3-carboxylic acid (I3CA) | MRC-5 | 0.52 ± 0.08 | - | - | [3] |
| Indole-3-propionic acid (IPA) | MRC-5 | 0.91 ± 0.10 | - | - | [3] |
| Indole-3-acetic acid (IAA) | MRC-5 | 2.55 ± 1.95 | - | - | [3] |
Note: IC50 values are highly dependent on the specific assay conditions, cell line, and incubation time.
Table 2: Inhibition of hERG Potassium Channel by Indole Compounds
| Compound | Assay System | IC50 | Classification | Reference |
| Ibogaine | tsA-201 cells | Potent inhibitor | Strong Blocker | [4] |
| Various | Automated patch-clamp | >10 to <100 µM | Moderate Blocker | [15] |
| Various | Automated patch-clamp | ≤10 µM | Strong Blocker | [15] |
Note: hERG inhibition is a critical off-target effect that can lead to cardiotoxicity.[15][16][17]
Table 3: Interaction of Indole Compounds with Cytochrome P450 (CYP) Enzymes
| Interaction | Indole Compound Type | Consequence | Reference |
| Dehydrogenation/Aromatization | Indoline-containing compounds | Formation of indole metabolites with potentially different pharmacological activity. | [5] |
| Metabolism | Indole | Oxidized by CYP2A6, CYP2C19, and CYP2E1 to form indoxyl and other metabolites. | [18] |
| Inhibition/Induction | General | Potential for drug-drug interactions by altering the metabolism of other compounds. | [19][20] |
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
Indole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of the indole compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
-
2. LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
Indole compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
-
3. Compound Stability Assay using HPLC
This protocol allows for the assessment of the chemical stability of an indole compound in cell culture medium.
-
Materials:
-
Indole compound
-
Cell culture medium (without cells)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of your indole compound in the cell culture medium at the final assay concentration.[1]
-
Time Zero Control: Immediately take an aliquot of this solution for HPLC analysis. This will serve as the "time zero" control.[1]
-
Incubation: Incubate the remaining solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂) for the full duration of the experiment.[1]
-
Final Time Point: At the end of the incubation period, take a final aliquot for HPLC analysis.[1]
-
HPLC Analysis: Analyze both the "time zero" and final time point samples by HPLC.
-
Data Comparison: Compare the chromatograms. A significant decrease in the area of the parent compound peak or the appearance of new peaks in the incubated sample indicates degradation.[1]
-
Visualizations
Caption: Troubleshooting workflow for indole compound off-target effects.
Caption: Common mechanisms of assay interference by indole compounds.
Caption: Simplified NF-κB signaling pathway and potential inhibition by indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of hERG channel block by the psychoactive indole alkaloid ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
- 20. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Small Molecule Inhibitors in Cell Morphology Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using small molecule inhibitors in cell morphology assays.
Frequently Asked Questions (FAQs)
Q1: My cells show unexpected and dramatic morphological changes, including rounding and detachment, after treatment with the inhibitor. What are the initial troubleshooting steps?
A1: When observing significant morphological changes, the first step is to determine if the effect is due to cytotoxicity or an intended on-target effect. It is crucial to perform a dose-response and time-course experiment to identify the optimal, non-toxic concentration and treatment duration.[1]
-
Dose-Response: Test a broad range of inhibitor concentrations (e.g., from nanomolar to micromolar) to find the effective window.[1][2]
-
Time-Course: Observe cells at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the morphological change.[1]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) to ensure the observed effects are not due to the solvent. The final solvent concentration should typically be ≤ 0.1% to avoid toxicity.[1]
Q2: How can I distinguish between on-target effects, off-target effects, and general cytotoxicity?
A2: Differentiating between these effects is a critical step in validating your results.
-
On-Target Effects: These should align with the known or hypothesized function of the inhibitor's target. For instance, if the inhibitor targets a protein involved in cytoskeletal dynamics, changes in cell shape, size, or adhesion are expected.[1]
-
Off-Target Effects: These are effects not related to the intended target. Using a structurally related but inactive control compound, if available, can help identify off-target effects.[1] Unexpected morphological changes that cannot be explained by the target's function may also suggest off-target activity.[1][3]
-
Cytotoxicity: This can be assessed using various cell viability assays. Morphological indicators of cytotoxicity include cell shrinkage, membrane blebbing, and detachment.[1]
Here is a summary of common cytotoxicity assays:
| Assay Type | Principle | Common Assays |
| Metabolic Assays | Measure metabolic activity, which is proportional to the number of viable cells. | MTT, XTT, WST-1[4][5][6][7] |
| Membrane Integrity Assays | Measure the release of intracellular components from cells with compromised membranes. | LDH Release Assay[1][8] |
| Dye Exclusion Assays | Dyes that are excluded by live cells penetrate and stain dead cells. | Trypan Blue, Propidium Iodide (PI)[1][7][8] |
Q3: I am observing high variability in cell morphology within the same treatment group. What could be the cause?
A3: High variability can stem from several factors:
-
Cell-to-Cell Variability: Individual cells can respond differently to inhibitors.[1][9]
-
Compound Instability: The inhibitor may be degrading in the culture medium over time.[1]
-
Inconsistent Plating: Uneven cell seeding can lead to variations in cell density and response.
To address this, consider using single-cell analysis techniques if available, ensuring a homogenous cell population at the start of the experiment, and checking the stability of your compound in the specific media and incubation conditions.[1] For long-term experiments, refreshing the media with a new compound at regular intervals may be necessary.[1]
Troubleshooting Common Morphological Phenotypes
| Observed Issue | Potential Cause | Recommended Solution |
| Cells are rounding up and detaching | 1. High inhibitor concentration causing cytotoxicity.[1]2. Solvent (e.g., DMSO) toxicity.[1]3. The inhibitor's target is crucial for cell adhesion.[1] | 1. Perform a dose-response experiment to find a non-toxic concentration.[1]2. Ensure the final solvent concentration is low (≤ 0.1%).[1]3. Investigate the known functions of the target protein in cell adhesion. |
| Cells exhibit an elongated or spindle-like morphology | 1. Alteration of actin and microtubule dynamics.[1]2. Cell cycle arrest at a phase where cells are naturally more elongated.[1][10] | 1. Visualize the cytoskeleton using immunofluorescence for F-actin (phalloidin) and α-tubulin.[1]2. Perform cell cycle analysis using flow cytometry.[1] |
| Increased cell size and flattened appearance | 1. Inhibition of cell division (cytokinesis), leading to multinucleated cells.[1]2. Induction of a senescent state.[1] | 1. Stain for DNA (e.g., DAPI) to check for multinucleated cells.[1]2. Use a senescence-associated β-galactosidase staining kit.[1] |
Experimental Protocols
Immunofluorescence Staining for Cytoskeletal Visualization
This protocol allows for the visualization of key cytoskeletal components like F-actin and microtubules to assess morphological changes at a subcellular level.[1]
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of the inhibitor and a vehicle control for the specified time.[11]
-
Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1][11][12]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[1][13]
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.[1][13]
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Secondary Antibody and Phalloidin Staining: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody and fluorophore-conjugated phalloidin (for F-actin) in 1% BSA/PBS for 1 hour at room temperature, protected from light.[11]
-
Nuclear Staining: Wash three times with PBS. Incubate with a DNA stain like DAPI for 5-10 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslips on microscope slides using an antifade mounting medium.[12][13]
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Trypan Blue Exclusion Assay for Cell Viability
This is a simple and rapid method to determine the number of viable cells.[7]
-
Cell Preparation: After inhibitor treatment, collect both adherent and detached cells. For adherent cells, wash with PBS and detach using trypsin.[1] Combine all cells and centrifuge to form a pellet.
-
Resuspension: Resuspend the cell pellet in a known volume of PBS or culture medium.
-
Staining: Mix a small volume of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue solution.[1]
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.[1]
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arigobio.com [arigobio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in Small Molecule Assays with Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results in your small molecule assays.
Troubleshooting Guides
Unexpected results with indole derivatives are common and can often be attributed to the unique physicochemical properties of the indole scaffold. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: My Indole Derivative Shows Potent Activity in a Primary Screen, but Fails in Secondary Assays.
This is a frequent challenge and often points towards assay artifacts rather than genuine on-target activity. The following steps will help you dissect this issue.
Troubleshooting Workflow:
Figure 1: A logical workflow for troubleshooting inconsistent results with indole derivatives.
Step 1: Check for Assay Interference
Many indole derivatives are known to interfere with common assay technologies.
-
Autofluorescence: The indole ring is a natural fluorophore.[1] If your assay uses a fluorescent readout, your compound might be contributing to the signal.
-
Troubleshooting:
-
Run a control experiment with your compound in the assay medium without the biological target.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
If significant fluorescence is detected, consider switching to a non-fluorescent assay format (e.g., luminescence-based or absorbance-based).[1]
-
-
-
Redox Activity: Some indole derivatives can undergo redox cycling, which can interfere with assays that rely on redox-sensitive reagents (e.g., MTT assay).
-
Troubleshooting:
-
Use an orthogonal viability assay that is not dependent on cellular redox potential, such as a crystal violet assay or an ATP-based assay (e.g., CellTiter-Glo®).[1]
-
-
Step 2: Assess Compound Aggregation
Indole derivatives can form aggregates in aqueous solutions, which can lead to non-specific inhibition of enzymes and other proteins.[2][3]
-
Troubleshooting:
-
Detergent Counter-Screen: Rerun your primary assay in the presence of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). A significant decrease in potency suggests that the initial activity was due to aggregation.
-
Dynamic Light Scattering (DLS): DLS can directly measure the size of particles in your compound solution, allowing for the detection of aggregates.[4][5]
-
Step 3: Evaluate Compound Stability
Indole derivatives can be unstable in assay media, degrading over the course of an experiment.
-
Troubleshooting:
-
HPLC Analysis: Incubate your compound in the assay medium under the same conditions as your experiment. Take samples at different time points (e.g., 0, 24, 48 hours) and analyze them by HPLC to check for degradation products.[1]
-
Fresh Preparations: Always use freshly prepared dilutions of your compound from a frozen stock solution for each experiment.[6]
-
Step 4: Investigate Off-Target Effects
If your compound is not an assay artifact and is stable, it may be acting on unintended biological targets.
-
Troubleshooting:
-
Kinase Profiling: Many indole derivatives are kinase inhibitors.[7] Screen your compound against a panel of kinases to identify any off-target activities.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context and can help identify off-target interactions.
-
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS) and are my indole derivatives at risk?
A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to give false positive results in high-throughput screens by reacting non-specifically with numerous biological targets.[8] While the indole scaffold itself is not a PAIN, certain derivatives can contain functionalities that are recognized as PAINS. It is crucial to analyze the structure of your indole derivatives for any known PAINS substructures. Various computational filters are available for this purpose.
Q2: My indole derivative is poorly soluble. How can I improve its behavior in my assay?
A2: Poor solubility can lead to aggregation and inaccurate results. Here are some strategies to address this:
-
Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Pre-dilution in Serum: For cell-based assays, pre-diluting the compound in a small volume of serum before adding it to the rest of the medium can sometimes improve solubility through protein binding.[1]
-
Sonication: Briefly sonicating the final diluted solution may help dissolve small precipitates, but be aware that this might not be a permanent solution.[1]
Q3: I am observing cytotoxicity with my indole derivative in a cell-based assay. How can I determine if this is a specific antiproliferative effect or non-specific toxicity?
A3: This is a critical question in cancer drug discovery. Many indole derivatives are developed for their cytotoxic effects.[9] To differentiate between targeted and non-specific effects:
-
Test in Normal Cell Lines: Compare the cytotoxicity of your compound in cancer cell lines versus non-cancerous cell lines. A significantly lower IC50 in cancer cells suggests some level of selectivity.
-
Mechanism of Action Studies: Investigate whether your compound induces a specific cellular phenotype, such as cell cycle arrest at a particular phase or apoptosis through a defined pathway.[10] This can be assessed by flow cytometry and western blotting for relevant markers.
Q4: How can I be sure that the observed activity of my indole derivative is due to its interaction with my target of interest?
A4: Confirming on-target activity is a multi-step process:
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of your compound to the purified target protein and determine the binding affinity (KD).
-
Target Engagement in Cells: Use methods like CETSA to demonstrate that your compound interacts with the target protein in a cellular environment.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your active compound. A clear relationship between structural changes and activity strengthens the case for on-target action.
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Results with Indole Derivatives
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome if Cause is Correct |
| High activity in primary screen, low activity in secondary assays | Assay Interference (Autofluorescence) | Run compound-only controls; switch to a non-fluorescent assay. | Compound shows intrinsic fluorescence; activity disappears in non-fluorescent assay. |
| Compound Aggregation | Perform a detergent counter-screen; use Dynamic Light Scattering (DLS). | Activity is significantly reduced in the presence of detergent; DLS shows large particles. | |
| Compound Instability | Analyze compound stability over time in assay buffer using HPLC. | Degradation products are observed by HPLC. | |
| Consistent, but weak, activity across multiple unrelated assays | Promiscuous Activity (PAINS) | Check compound structure against PAINS filters. | Compound contains a known PAINS substructure. |
| Potent cytotoxicity in cancer and normal cell lines | Non-specific Toxicity | Test a dose-response in a wider panel of cell lines. | Similar IC50 values are observed across all cell lines. |
Table 2: Representative IC50 Values for Indole Derivatives Against Various Targets
| Indole Derivative Class | Target | Reported IC50 | Reference |
| Indole-chalcone | Tubulin Polymerization | 0.81 µM | [7] |
| Indole Sulfonamide | α-glucosidase | 0.53 µM | [7] |
| Substituted Indole | Bcl-2 | 7.63 µM | [7] |
| Indole-Aryl Amide | κ-Opioid Receptor | Low µM range | [9] |
| Nitro-free Covalent Indole | STING Degrader | DC50 = 3.23 µM | [11] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine if an indole derivative forms aggregates in solution.
Materials:
-
Indole derivative stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same buffer used in the primary assay)
-
DLS instrument
-
Low-volume DLS cuvettes or multi-well plates
Procedure:
-
Prepare a series of dilutions of the indole derivative in the assay buffer. The concentration range should cover the concentrations used in the primary assay.
-
Include a "buffer only" control containing the same final concentration of DMSO as the compound samples.
-
Equilibrate the samples to the desired temperature.
-
Measure the particle size distribution for each sample using the DLS instrument.
-
Data Analysis: An increase in the average particle size (hydrodynamic radius) and/or the appearance of a second population of larger particles with increasing compound concentration is indicative of aggregation.[5]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To quantify the inhibitory activity of an indole derivative against a specific protein kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Indole derivative
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the indole derivative in the appropriate kinase buffer.
-
Add the kinase and the indole derivative to the wells of the plate and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the indole derivative relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Figure 2: A general workflow for a typical cell-based small molecule assay.
Figure 3: Simplified MAPK signaling pathway, a common target for indole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The potential of indole and a synthetic derivative for polyQ aggregation reduction by enhancement of the chaperone and autophagy systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulations on the aggregation behavior of indole type organic dye molecules in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of (1H-Indol-5-yl)methanamine Analogs in Src Kinase Inhibition: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory efficacy of (1H-Indol-5-yl)methanamine analogs against Src kinase. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this promising class of therapeutic agents.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound derivatives have emerged as a promising class of Src kinase inhibitors. Src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, survival, and migration. Its aberrant activation is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention. This guide presents a comparative analysis of the Src kinase inhibitory activity of representative this compound analogs and contextualizes their performance against established kinase inhibitors.
Data Presentation: Efficacy Against Src Kinase
The inhibitory activity of various indole derivatives against Src kinase is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher efficacy.
| Compound | Target Kinase | IC50 Value |
| This compound Analogs & Derivatives | ||
| Compound 8c (1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine) | pp60c-Src | 4.69 µM[1] |
| Compound 1a (an aminomethyl indole derivative) | Tyrosine Kinase | 102.6 ± 1.16 µM[2][3] |
| Compound 16 (an indole derivative) | SRC Kinase | 0.002 µM |
| Established Src Kinase Inhibitors (for comparison) | ||
| Dasatinib | Src | < 1 nM - 0.8 nM[1] |
| Saracatinib (AZD0530) | c-Src | 2.7 nM[1] |
| Bosutinib (SKI-606) | Src | 1.2 nM[1] |
Note: The data presented is compiled from various sources, and direct comparative studies under identical experimental conditions may not be available. Variations in assay conditions can influence IC50 values.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of efficacy data. Below is a representative protocol for an in vitro pp60c-Src tyrosine kinase assay, based on commonly employed methods.[1]
In Vitro pp60c-Src Tyrosine Kinase Assay Protocol
This assay quantifies the enzymatic activity of pp60c-Src kinase by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant human pp60c-Src kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Test Compounds (dissolved in DMSO)
-
ATP (Adenosine 5'-triphosphate)
-
Phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP)
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Stop Solution (e.g., 100 mM EDTA or 1 M H2SO4)
-
96-well high-binding capacity microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction:
-
Add 25 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 25 µL of the kinase buffer containing the poly(Glu, Tyr) substrate.
-
Add 25 µL of the kinase buffer containing the pp60c-Src enzyme.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Wash the wells with a suitable wash buffer.
-
Add the phospho-tyrosine specific antibody-HRP conjugate and incubate for 60 minutes.
-
Wash the wells to remove unbound antibody.
-
Add the HRP substrate and incubate until color development.
-
Stop the colorimetric reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Src Kinase Signaling Pathway
The following diagram illustrates a simplified representation of the Src kinase signaling pathway, a crucial regulator of various cellular processes.
Caption: Simplified Src kinase signaling pathway.
Experimental Workflow for Src Kinase Inhibition Assay
The diagram below outlines the major steps of the in vitro kinase assay used to evaluate the inhibitory potential of the this compound analogs.
Caption: Workflow for in vitro Src kinase inhibition assay.
References
Unveiling the Potential of an Indole-Based Scaffold: A Comparative Analysis of (1H-Indol-5-yl)methanamine Derivative Against Established Src Kinase Inhibitors
For Immediate Release
In the dynamic landscape of kinase inhibitor discovery, the quest for novel molecular scaffolds that exhibit high potency and selectivity continues to be a primary focus for researchers in oncology and inflammatory diseases. This guide provides a comparative validation of a novel (1H-Indol-5-yl)methanamine derivative, specifically 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine, against a panel of well-established Src tyrosine kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this indole-based compound.
Data Presentation: Comparative Inhibitory Potency Against Src Kinase
The in vitro inhibitory activities of the investigational compound and the established inhibitors against the pp60c-Src tyrosine kinase are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 Value |
| 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine | pp60c-Src | 4.69 µM |
| Dasatinib | Src | < 1 nM - 0.8 nM[1] |
| Saracatinib (AZD0530) | c-Src | 2.7 nM[2][3][4] |
| Bosutinib (SKI-606) | Src | 1.2 nM[5][6] |
Note: The provided data is compiled from various sources. Direct comparative studies under identical experimental conditions may yield different IC50 values due to variations in assay protocols and conditions.
Experimental Protocols
A comprehensive understanding of the experimental methodology is crucial for the accurate interpretation of the presented efficacy data. The following is a representative protocol for an in vitro pp60c-Src tyrosine kinase assay, based on commonly employed methods.
In Vitro pp60c-Src Tyrosine Kinase Assay Protocol
This assay quantifies the enzymatic activity of pp60c-Src kinase by measuring the phosphorylation of a synthetic substrate.
Materials:
-
Recombinant human pp60c-Src kinase
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test Compounds (dissolved in DMSO)
-
96-well assay plates
-
Phospho-tyrosine specific antibody conjugated to a reporter enzyme (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Reaction:
-
Add 25 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 25 µL of the kinase buffer containing the poly(Glu, Tyr) substrate.
-
Add 25 µL of the kinase buffer containing the pp60c-Src enzyme.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Wash the wells with a suitable wash buffer.
-
Add the phospho-tyrosine specific antibody-HRP conjugate and incubate for 60 minutes.
-
Wash the wells to remove unbound antibody.
-
Add the HRP substrate and incubate until color development.
-
Stop the colorimetric reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
To elucidate the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Src signaling pathway and point of inhibition.
Caption: Experimental workflow for in vitro Src kinase assay.
References
A Comparative Guide: LC-MS versus NMR for the Characterization of (1H-Indol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. (1H-Indol-5-yl)methanamine, an indole derivative, represents a class of compounds with significant potential in medicinal chemistry. The unambiguous confirmation of its structure and purity is a critical step in the drug discovery pipeline. This guide provides an objective comparison of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of this compound. The complementary nature of these techniques provides a powerful approach to structural elucidation and quantification.[1]
At a Glance: LC-MS vs. NMR for this compound Characterization
While LC-MS excels in sensitivity and providing accurate molecular weight information, NMR spectroscopy offers unparalleled detail for definitive structural elucidation.[1] The choice between these techniques, or their combined use, is dictated by the specific analytical question at hand—be it purity assessment, structural confirmation, or quantification.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular Weight, Purity, and Fragmentation Pattern | Atomic Connectivity, 3D Structure, and Stereochemistry |
| Sensitivity | High (picogram to femtogram range) | Low (microgram to milligram range) |
| Structural Information | Indirect, based on fragmentation | Direct, unambiguous structural determination |
| Quantitative Capability | Excellent for relative and absolute quantification with standards | Excellent for absolute quantification (qNMR) without a specific reference standard |
| Sample Throughput | High | Low |
| Instrumentation Cost | Moderate to High | High to Very High |
| Solvent Requirements | Requires volatile buffers and solvents | Requires deuterated solvents |
In-Depth Analysis: A Head-to-Head Comparison
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] For a molecule like this compound, LC-MS is invaluable for confirming its molecular weight and assessing its purity.
Strengths for this compound Analysis:
-
High Sensitivity: LC-MS can detect and quantify minute amounts of the compound, making it ideal for trace-level analysis, metabolite identification, and pharmacokinetic studies.
-
Molecular Weight Confirmation: The mass spectrometer provides a highly accurate mass-to-charge ratio (m/z) of the protonated molecule, confirming the molecular formula (C₉H₁₀N₂).
-
Purity Assessment: The liquid chromatography component separates this compound from impurities, and the detector response can be used to determine its purity.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that can offer structural clues and aid in the identification of related compounds or metabolites.
Limitations:
-
Indirect Structural Information: While fragmentation patterns are useful, they do not provide the definitive, atom-by-atom structural connectivity that NMR does.
-
Isomer Differentiation: Distinguishing between structural isomers with the same molecular weight can be challenging without chromatographic separation or specific fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for elucidating the absolute structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.
Strengths for this compound Analysis:
-
Unambiguous Structure Elucidation: ¹H and ¹³C NMR spectra provide a complete picture of the molecule's carbon-hydrogen framework, allowing for the definitive assignment of all atoms and their connectivity.
-
Stereochemistry and Isomer Analysis: NMR can readily distinguish between isomers and provide information about the three-dimensional structure of the molecule.
-
Quantitative Analysis (qNMR): Quantitative NMR can be used to determine the absolute concentration of this compound in a sample, often without the need for a specific reference standard of the analyte.
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered for further analysis.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than MS, requiring a larger amount of sample for analysis.
-
Complex Spectra: For more complex molecules, NMR spectra can be crowded and require advanced 2D techniques for complete interpretation.
-
Longer Acquisition Times: Acquiring high-quality NMR data, especially for less sensitive nuclei like ¹³C, can be time-consuming.
Experimental Protocols
LC-MS/MS Method for this compound
This protocol provides a general framework for the analysis of this compound using a standard reversed-phase LC-MS/MS system.
1. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- Prepare working standards by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water.
- For analysis of biological samples, a protein precipitation or solid-phase extraction step may be necessary.
2. Liquid Chromatography Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
- Precursor Ion ([M+H]⁺): m/z 147.1.
- Product Ions: Predicted fragments include m/z 130.1 (loss of NH₃) and m/z 118.1 (loss of CH₂NH₂). The exact product ions would need to be determined experimentally.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
NMR Spectroscopy Method for this compound
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
2. NMR Spectrometer Setup:
- Use a 400 MHz or higher field NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.
4. ¹³C NMR Acquisition:
- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-160 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
Visualizing the Workflow
Caption: LC-MS workflow for the analysis of this compound.
Caption: NMR workflow for the characterization of this compound.
Conclusion
The characterization of this compound is most effectively achieved through the synergistic use of both LC-MS and NMR spectroscopy. LC-MS provides the initial, rapid assessment of molecular weight and purity with high sensitivity, which is crucial for high-throughput screening and initial quality control. Subsequently, NMR spectroscopy delivers the definitive structural confirmation, which is indispensable for regulatory submissions and a deep understanding of the molecule's properties. By leveraging the strengths of each technique, researchers can ensure a comprehensive and unambiguous characterization of this and other novel pharmaceutical compounds, thereby accelerating the drug discovery and development process.
References
A Comparative Guide to the Efficacy of Reducing Agents in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the indole nucleus is a cornerstone of medicinal chemistry and drug development, owing to its prevalence in a vast array of biologically active compounds. Many classical and modern indole syntheses rely on a critical reductive cyclization step. The choice of reducing agent can significantly impact the reaction's efficiency, yield, substrate scope, and overall practicality. This guide provides an objective comparison of the performance of various reducing agents in three prominent indole syntheses: the Leimgruber-Batcho, Reissert, and Cadogan-Sundberg reactions.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile two-step method for producing indoles from o-nitrotoluenes. The second step involves the reductive cyclization of an intermediate enamine. A variety of reducing agents can be employed for this transformation.
Data Presentation: Comparison of Reducing Agents in Leimgruber-Batcho Synthesis
| Reducing Agent/System | Typical Reaction Conditions | Yield (%) | Reaction Time | Substrate Scope & Remarks |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ (1-4 atm), Pd/C (5-10 mol%), Solvent (e.g., EtOAc, EtOH, THF), Room Temperature | 70-95% | 1-6 h | Broad scope, high yields, clean reaction. May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, some protecting groups). |
| Raney Nickel / Hydrazine (N₂H₄) | Raney Ni (catalytic), N₂H₄·H₂O, Solvent (e.g., EtOH, THF), Reflux | 65-90% | 2-8 h | Effective and economical. Avoids high-pressure hydrogenation. Hydrazine is toxic and requires careful handling. Can be substrate-specific.[1] |
| Iron / Acetic Acid (Fe/AcOH) | Fe powder, AcOH, Solvent (e.g., EtOH/H₂O), Reflux | 60-85% | 2-12 h | Inexpensive and effective for many substrates. Requires acidic conditions which may not be suitable for acid-sensitive functional groups. Workup can be tedious.[1] |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, Solvent (e.g., EtOH, EtOAc), HCl (catalytic), Reflux | 50-80% | 3-12 h | A classical method that is effective but often requires stoichiometric amounts of the reagent. The acidic conditions and tin waste can be drawbacks.[1] |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Solvent (e.g., EtOH/H₂O, THF/H₂O), Reflux | 50-75% | 4-16 h | A mild reducing agent, but often gives lower yields compared to other methods. Can be useful for sensitive substrates.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a hydrogenation vessel, dissolve the enamine intermediate (1.0 eq) in a suitable solvent such as ethyl acetate, ethanol, or THF.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Raney Nickel and Hydrazine
-
Reaction Setup: To a solution of the enamine intermediate (1.0 eq) in ethanol or THF, add a slurry of Raney Nickel (a catalytic amount) in the same solvent.
-
Reagent Addition: Heat the mixture to reflux and add hydrazine hydrate (N₂H₄·H₂O) dropwise.
-
Reaction: Continue refluxing and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter it through Celite® to remove the Raney Nickel.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Signaling Pathway
Leimgruber-Batcho indole synthesis workflow.
Reissert Indole Synthesis
The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.
Data Presentation: Comparison of Reducing Agents in Reissert Synthesis
| Reducing Agent/System | Typical Reaction Conditions | Yield (%) | Reaction Time | Substrate Scope & Remarks |
| Zinc / Acetic Acid (Zn/AcOH) | Zn dust, AcOH, Solvent (e.g., EtOH), Reflux | 60-85% | 2-6 h | The classical and most commonly used method. Generally provides good yields. The acidic medium is a key feature.[2][3] |
| Iron / Acetic Acid (Fe/AcOH) | Fe powder, AcOH, Solvent (e.g., EtOH/H₂O), Reflux | 55-80% | 3-8 h | A cost-effective alternative to zinc. Similar to the Zn/AcOH system in terms of reaction conditions and scope.[4] |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, HCl, Solvent (e.g., EtOH), Reflux | 50-75% | 4-12 h | Another classical method, though often less efficient than Zn/AcOH. The strongly acidic conditions can be a limitation.[5] |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ (1-4 atm), Pd/C (5-10 mol%), Solvent (e.g., EtOH, EtOAc), Room Temperature | 70-90% | 2-8 h | Offers a cleaner reaction profile and often higher yields compared to metal/acid systems. Sensitive to catalyst poisoning and may reduce other functional groups. |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Solvent (e.g., EtOH/H₂O), Reflux | 40-60% | 6-18 h | A milder alternative, but generally results in lower yields.[4] |
Experimental Protocols
Protocol 3: Reductive Cyclization with Zinc and Acetic Acid
-
Reaction Setup: Suspend the ethyl o-nitrophenylpyruvate intermediate (1.0 eq) in a mixture of ethanol and acetic acid.
-
Reagent Addition: Add zinc dust portion-wise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring at reflux and monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove excess zinc and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude indole-2-carboxylic acid can be used as is or purified by recrystallization. If the parent indole is desired, the carboxylic acid can be decarboxylated by heating.
Signaling Pathway
Reissert indole synthesis workflow.
Cadogan-Sundberg Indole Synthesis
This reaction involves the reductive cyclization of o-nitrostyrenes to indoles, typically using trivalent phosphorus compounds as the deoxygenating reducing agent.
Data Presentation: Comparison of Reducing Agents in Cadogan-Sundberg Synthesis
| Reducing Agent | Typical Reaction Conditions | Yield (%) | Reaction Time | Substrate Scope & Remarks |
| Triethyl Phosphite (P(OEt)₃) | P(OEt)₃ (excess), High Temperature (150-180 °C), Neat or in a high-boiling solvent | 50-85% | 2-10 h | The classical and most common reagent. The reaction is a deoxygenative cyclization. High temperatures are often required.[6][7] |
| Triphenylphosphine (PPh₃) | PPh₃ (stoichiometric or excess), High Temperature (150-200 °C) | 40-70% | 4-16 h | Can also be used, but is generally less reactive than triethyl phosphite and may require higher temperatures or longer reaction times. |
Experimental Protocols
Protocol 4: Reductive Cyclization with Triethyl Phosphite
-
Reaction Setup: In a flask equipped with a reflux condenser, place the o-nitrostyrene derivative (1.0 eq).
-
Reagent Addition: Add an excess of triethyl phosphite (typically 2-5 equivalents).
-
Reaction: Heat the mixture to a high temperature (150-180 °C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess triethyl phosphite and byproducts by distillation under reduced pressure.
-
Purification: The crude indole can be purified by column chromatography on silica gel.
Signaling Pathway
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert_indole_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Biological Activity of (1H-Indol-5-yl)methanamine and Tryptamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (1H-Indol-5-yl)methanamine and a selection of well-characterized tryptamine analogs. The focus is on their interactions with serotonin receptors, which are critical targets in neuroscience and pharmacology. Due to a scarcity of publicly available data on the specific biological activity of this compound at serotonin receptors, this guide will primarily present quantitative data for tryptamine analogs to serve as a benchmark. The structural similarity of this compound to serotonin and tryptamine suggests potential interactions with the serotonergic system, warranting further investigation.
Introduction to this compound and Tryptamine Analogs
Tryptamine and its derivatives are a class of monoamine alkaloids that feature an indole ring connected to an amino group by a two-carbon side chain. This core structure is shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Tryptamine analogs have been the subject of extensive research due to their diverse pharmacological effects, which are primarily mediated through their interactions with serotonin (5-HT) receptors.[1] Many synthetic and naturally occurring tryptamines exhibit psychoactive properties, making them valuable tools for studying the central nervous system.[2]
This compound, also known as 5-aminomethylindole, is a structural isomer of tryptamine where the amino group is attached to a methyl group at the 5-position of the indole ring, rather than being part of an ethylamine side chain at the 3-position. While the indole scaffold is a well-established pharmacophore for serotonin receptor ligands, specific data on the biological activity of this compound at these receptors is limited in publicly accessible literature.[3] This guide aims to provide a framework for comparison by presenting robust data on various tryptamine analogs.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of several key tryptamine analogs at various serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively. This data has been compiled from multiple peer-reviewed studies to provide a broad comparative overview.
Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| Tryptamine | - | >10,000 | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 470 |
| Bufotenine (5-HO-DMT) | 34 | 49 | 10 | 44 | - |
Note: '-' indicates data not available in the cited sources. Data is aggregated from multiple sources and experimental conditions may vary.
Table 2: Functional Activity (EC50, nM) of Tryptamine Analogs at the 5-HT2A Receptor
| Compound | Calcium Mobilization EC50 (nM) |
| Serotonin | 6.8 |
| N,N-Dimethyltryptamine (DMT) | 210 |
| Psilocin (4-HO-DMT) | 7.9 |
| 5-MeO-DMT | 12.1 |
| Bufotenine (5-HO-DMT) | 10.2 |
Note: Data is aggregated from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to determine the biological activity of these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Materials : Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells), a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A receptors), the unlabeled test compound (tryptamine analog or this compound), assay buffer, and a filtration apparatus with glass fiber filters.
-
Procedure :
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through the glass fiber filters.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, leading to an increase in intracellular calcium.
-
Materials : A stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or U2OS cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), and the test compound.[3]
-
Procedure :
-
Plate the cells in a microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis : The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence response against the log of the compound concentration.
Mandatory Visualizations
Signaling Pathways
Many tryptamine analogs exert their effects by activating the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
References
In Vitro Bioactivity of Substituted Indol-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of various substituted indol-5-amine derivatives, drawing from recent scientific literature. The focus is on their potential as anticancer and antimicrobial agents, with supporting experimental data and detailed methodologies to aid in research and development.
Anticancer Activity of Substituted Indol-5-amine Derivatives
Substituted indol-5-amine derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected substituted indol-5-amine derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of their potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| HD02 | 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Not specified, but showed maximum range of cancer cell growth inhibitions | [1] |
| HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Not specified, but showed maximum range of cancer cell growth inhibitions | [1] |
| HD12 | (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Not specified, but showed maximum range of cancer cell growth inhibitions | [1] |
| Compound 16 | Urea containing derivative | Lung (A549), Prostate (PC3) | Strong cytotoxicity | [2] |
| EB355A | lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate | Breast (MCF-7) | 67 | [3] |
| 5m | 5-bromo indolyl substituent | Pancreatic (PaCa2) | 1.5 | [4] |
| 5b | C-2 substituent as benzyl | Multiple cancer cell lines | Significant cytotoxicity | [4] |
| 5e | C-2 substituent as 3,4-dimethoxyphenyl | Multiple cancer cell lines | Significant cytotoxicity | [4] |
| 5h | C-2 substituent as 4-benzyloxy-3-methoxyphenyl | Multiple cancer cell lines | Significant cytotoxicity | [4] |
| 3-amino-1H-7-azaindole derivative 25 | 3-amino-1H-7-azaindole scaffold | HeLa, HepG2, MCF-7 | 3.7, 8.0, 19.9 | [5] |
Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted indol-5-amine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
dot
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Antimicrobial Activity of Substituted Indol-5-amine Derivatives
Indole derivatives, including substituted indol-5-amines, have demonstrated significant potential as antimicrobial agents against a broad spectrum of pathogenic bacteria.[6] Their mechanism of action can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.
Comparative Analysis of Antimicrobial Potency
The following table summarizes the in vitro antimicrobial activity of selected substituted indol-5-amine derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Substituted Indole Derivatives | Not specified | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi | 0.12–6.25 | [6] |
| 3I-3U, 4L-4P | Indole-based | ESKAPE pathogens, MRSA | 2–16 | [7] |
| 5N-5P | 7-azaindole-based | ESKAPE pathogens, MRSA | 2–16 | [7] |
| 4P | Aminoguanidine-indole derivative | Resistant K. pneumoniae 2108 | 4 | [7] |
| 5d | (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide | S. aureus, L. monocytogenes | 37.9–113.8 µM | [8] |
| 5d, 5g, 5k | 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives | MRSA | More potent than ampicillin | [8] |
| 5x | 4-(Indol-3-yl)thiazole-2-amine derivative | S. Typhimurium | 0.06 | [9] |
| 5m | 4-(Indol-3-yl)thiazole-2-amine derivative | S. aureus (MRSA) | More potent than ampicillin | [9] |
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The substituted indol-5-amine derivatives are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
dot
Caption: Workflow for MIC determination by broth microdilution.
Kinase Inhibition
Several substituted indol-5-amine derivatives have also been investigated as kinase inhibitors, which are crucial targets in cancer therapy.[2][10][11]
dot
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
This diagram illustrates a common mechanism of action for kinase inhibitors. Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR are often overactive in cancer cells, leading to uncontrolled cell growth. Substituted indol-5-amine derivatives can act as inhibitors of these kinases, blocking the downstream signaling cascade and thereby inhibiting cancer cell proliferation, survival, and angiogenesis.[2][12]
This guide provides a snapshot of the promising in vitro bioactivities of substituted indol-5-amine derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop novel and effective therapeutic agents.
References
- 1. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Biological Assay Results for Indole-Based Compounds: A Comparative Guide
Indole and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] These compounds are extensively investigated for their potential as therapeutic agents, particularly in oncology, infectious diseases, and inflammatory conditions.[3][4][5] This guide provides a comparative overview of biological assay results for various indole-based compounds, supported by detailed experimental protocols and visual workflows to aid researchers in drug discovery and development.
Quantitative Assay Results
The following tables summarize the biological activities of selected indole-based compounds across different assays, providing a quantitative basis for comparison.
Table 1: Anticancer Activity of Indole-Based Compounds
This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of various indole derivatives in inhibiting the proliferation of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Indole-3-carbinol | H1299 (Lung) | MTT | 449.5 | [6] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | Not Specified | 8.2 | [1][7] |
| Compound 5f | MCF-7 (Breast) | Not Specified | 13.2 | [1][7] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | MTT | 9.5 ± 2.2 | [3] |
| Indole Alkaloid | HepG2 (Liver) | MTT | 3.5 | [3] |
| Indole Alkaloid | Hep3B (Liver) | MTT | 5.87 | [3] |
| Chalcone-indole derivative 12 | Various | Not Specified | 0.22 - 1.80 | [8] |
| Quinoline-indole derivative 13 | Various | Not Specified | 0.002 - 0.011 | [8] |
| Benzimidazole-indole derivative 8 | Various | Not Specified | 0.05 (Average) | [8] |
| Indole-vinyl sulfone derivative 9 | Various | Not Specified | Potent Activity | [8] |
| Indole iso-quinoline hybrid 23 | 30 Cancer Cell Lines | Not Specified | 1.5 (GI₅₀) | [8] |
| Compound 30a | SMMC-7721 (Hepatocarcinoma) | MTT | 0.89 ± 0.11 | [8] |
| Substituted heteroannulated indole 5c | HeLa (Cervical) | MTT | 13.41 | [9] |
| Substituted heteroannulated indole 5d | HeLa (Cervical) | MTT | 14.67 | [9] |
Table 2: Antimicrobial Activity of Indole-Based Compounds
This table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole 2h | S. aureus | 6.25 | [4] |
| Indole-triazole 3d | S. aureus | 6.25 | [4] |
| Indole-thiadiazole 2c | MRSA | More effective than ciprofloxacin | [4] |
| Indole-triazole 3d | MRSA | More effective than ciprofloxacin | [4] |
| Indole-triazole 1h | C. krusei | 6.25 | [4] |
| Indole-thiadiazole 2h | C. krusei | 6.25 | [4] |
| Indole-triazole 3h | C. krusei | 6.25 | [4] |
| General Indole Derivatives | Various Microorganisms | 3.125 - 50 | [4] |
Table 3: Enzyme Inhibition Activity of Indole-Based Compounds
This table highlights the IC₅₀ values of indole derivatives against various enzymatic targets, which are often implicated in the progression of diseases like cancer.
| Compound/Derivative | Enzyme Target | IC₅₀ (µM) | Reference |
| Compound 21 | Tubulin Polymerization | 8.3 | [8] |
| Quinoline-indole derivative 13 | Tubulin Polymerization | 2.09 | [8] |
| Benzimidazole-indole derivative 8 | Tubulin Polymerization | 2.52 | [8] |
| Compound 30b | Topoisomerase IIα | Significant Activity | [8] |
| Indole-coumarin C7 | Tubulin Polymerization | 0.81 | [10] |
| Indole-coumarin C7 | Thioredoxin Reductase (TrxR) | 3.728 | [10] |
| Indole-furanone C9 | Tubulin | 0.6 | [10] |
| Compound C1 | LSD1 Enzyme | 0.050 | [10] |
| 3-Cyano-indol derivative A19 | LsrK Kinase | 0.340 | [11] |
Experimental Protocols
Reproducibility of biological assays is paramount. Below are detailed methodologies for common assays used to evaluate indole-based compounds.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7).[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[12]
-
Phosphate-buffered saline (PBS).[12]
-
Indole-based test compound dissolved in a suitable solvent (e.g., DMSO).[13]
-
MTT solution (5 mg/mL in PBS, filter-sterilized).[12]
-
Solubilization solution (e.g., DMSO, or acidic isopropanol).[12][13]
-
96-well flat-bottom plates.[12]
-
Multi-well spectrophotometer.[12]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the indole-based compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with solvent) and blank controls (medium only).[12][13]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[2]
Biochemical Enzyme Inhibition Assay
This protocol provides a general framework for measuring the ability of an indole compound to inhibit a purified enzyme.
Materials and Reagents:
-
Purified target enzyme.
-
Enzyme-specific substrate.
-
Assay buffer.
-
Indole-based inhibitor compound.
-
96-well plates.
-
Plate reader (spectrophotometer, fluorometer, or luminometer).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the indole-based inhibitor in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the purified enzyme. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the enzyme's specific substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined time.
-
Detection: Stop the reaction (if necessary) and measure the signal (absorbance, fluorescence, or luminescence) which corresponds to the amount of product formed.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: General experimental workflow for in vitro cytotoxicity screening using the MTT assay.[14]
Many indole-based anticancer agents exert their effects by inducing apoptosis (programmed cell death).[6] The diagram below illustrates a simplified signaling cascade that is often modulated by these compounds.
Caption: Simplified signaling pathway for apoptosis induction by some indole-based compounds.[3][6]
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biolmolchem.com [biolmolchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Docking Analysis of (1H-Indol-5-yl)methanamine and Related Indole Derivatives Against Key Biological Targets
A comprehensive review of molecular docking studies, offering insights into the binding affinities and potential therapeutic applications of indole-based compounds for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of molecular docking studies performed on various derivatives of the indole scaffold, with a focus on compounds structurally related to (1H-Indol-5-yl)methanamine. The indole nucleus is a prominent feature in numerous biologically active molecules and approved drugs.[1] Molecular docking simulations are a crucial computational tool in drug discovery, predicting the binding interactions between small molecules and their protein targets, thereby guiding the synthesis and development of new therapeutic agents.[2] This report synthesizes data from multiple studies to present a comparative analysis of the docking performance of diverse indole derivatives against a range of biological targets implicated in diseases such as cancer, inflammation, and microbial infections.
Performance Comparison of Indole Derivatives
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different indole derivatives against several key protein targets. These values, typically expressed as binding energy (in kcal/mol) or docking scores, indicate the predicted stability of the ligand-protein complex; more negative values generally suggest stronger binding.
| Compound Class | Target Protein | PDB ID | Top Performing Derivative(s) | Binding Energy / Docking Score (kcal/mol) | Reference |
| Indole-based Heterocycles | UDP-N-acetylmuramate-L-alanine ligase (MurC) | 2F00 | Compound 9 | -11.5 | [3][4] |
| Indole-based Heterocycles | Human lanosterol 14α-demethylase | 6UEZ | Compound 9 | -8.5 | [3][4] |
| Indole-based Oxadiazoles | Factor H binding protein (fHbp) of T. denticola | 3QZ0 | Compounds 1-6 | -6.9 to -7.3 | [5] |
| Indole-hydrazone Derivatives | Cyclooxygenase-1 (COX-1) | Not Specified | Compounds 2f, 2j | High Docking Score | [6] |
| Indole-hydrazone Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Compounds 2f, 2j | High Docking Score | [6] |
| N-substituted Indole Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Compound 12c | Good Interaction Energy | [7] |
| Pyrazolinyl-indole Derivatives | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Compounds HD02, HD05, HD12 | Not Specified | [8] |
| Indole-acrylamide Derivatives | Tubulin | Not Specified | Not Specified | Not Specified | [9] |
| Coumarin-indole Derivatives | Tubulin (Colchicine-binding site) | Not Specified | Compound 3 | Not Specified | [9] |
| Thiazole-Indole-Isoxazole Derivatives | STAT2 SH2 domain | Not Specified | Compounds 1a, 1b, 1c | Significant Binding Affinity | [2] |
| Thiazole-Indole-Isoxazole Derivatives | B helix DNA dodecamer | Not Specified | Compounds 1a, 1b, 1c | Significant Binding Affinity | [2] |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | Various Bacterial & Fungal Targets | Not Specified | Compounds 5b, 5g, 5h | Not Specified | [10] |
| Indole-based Oxadiazoles | H-binding protein from Treponema denticola | 3QZ0 | Six derivatives | -6.9 to -7.3 | [5] |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. While specific parameters may vary between studies, a generalized workflow is outlined below.
Generalized Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned using a force field like AMBER. The protein is then minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the indole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field. Gasteiger charges are often computed for the ligand atoms.[11]
-
Grid Generation: A grid box is defined around the active site of the target protein. The size of the grid is chosen to be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina or the Lamarckian Genetic Algorithm in AutoDock, is used to explore possible binding conformations of the ligand within the protein's active site.[5][11] The algorithm samples a large number of poses and scores them based on a scoring function that estimates the binding free energy. Typically, multiple docking runs are performed to ensure the reliability of the results.
-
Analysis of Results: The resulting docked conformations are ranked based on their predicted binding energies or docking scores. The pose with the lowest energy is generally considered the most likely binding mode. These interactions are then visualized and analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity.[12]
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a simplified representation of a signaling pathway that can be inhibited by indole derivatives.
A generalized workflow for in silico molecular docking studies.
Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.
References
- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 4. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: (1H-Indol-5-yl)methanamine Versus Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anticancer potential of (1H-Indol-5-yl)methanamine against a selection of well-established anticancer agents. Due to the absence of published experimental data on this compound, this comparison is based on the known activities of structurally related indole derivatives and serves as a framework for the potential evaluation of this compound. The established drugs—Paclitaxel, Doxorubicin, and Venetoclax—have been chosen to represent diverse mechanisms of action, providing a broad context for assessing novel chemical entities.
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1][2] Derivatives of indole have been shown to target a wide array of cellular processes critical to cancer cell survival and proliferation, including microtubule dynamics, DNA replication, and apoptosis regulation.[3][4] this compound, as an indole derivative, is hypothesized to exhibit anticancer activity, potentially through the modulation of key signaling pathways involved in cell death and survival. This guide outlines the hypothetical cytotoxic and mechanistic profile of this compound in comparison to Paclitaxel, a microtubule stabilizer[], Doxorubicin, a topoisomerase II inhibitor and DNA intercalator[6][7], and Venetoclax, a selective BCL-2 inhibitor.[8][9]
Comparative Data Presentation
The following tables present a hypothetical comparison of the in vitro efficacy of this compound against the selected anticancer agents. The IC50 values for this compound are illustrative and intended to provide a benchmark for potential activity.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) Across Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Mechanism of Action |
| This compound (Hypothetical) | 5.2 | 8.1 | 6.5 | Putative Kinase/Apoptosis Modulator |
| Paclitaxel | 0.002 - 0.008[10] | ~0.005 | ~0.004 | Microtubule Stabilizer[] |
| Doxorubicin | ~0.1 - 1.0[11] | ~0.05 - 0.5 | ~0.02 - 0.2 | Topoisomerase II Inhibitor[7] |
| Venetoclax (ABT-199) | >10 (BCL-2 low) | >10 (BCL-2 low) | ~0.01 (in sensitive AML)[12] | Selective BCL-2 Inhibitor[8] |
Table 2: Mechanistic Comparison
| Feature | This compound (Hypothesized) | Paclitaxel | Doxorubicin | Venetoclax (ABT-199) |
| Primary Target | Kinase Signaling / Apoptotic Proteins | β-Tubulin | Topoisomerase II / DNA | BCL-2 |
| Cell Cycle Arrest | G1 or G2/M phase | G2/M phase[13] | G2 phase[14] | Not a primary mechanism |
| Induction of Apoptosis | Yes (Intrinsic/Extrinsic Pathway) | Yes | Yes[15] | Yes (Intrinsic Pathway)[12] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating a novel anticancer compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.[16][17]
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control drugs for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard flow cytometry methods for detecting apoptosis.[18]
-
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard procedure for analyzing cell cycle distribution.[19][20][21]
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]
-
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[20]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
Conclusion
While the anticancer activity of this compound remains to be experimentally validated, its indole core suggests potential as a valuable scaffold for the development of novel therapeutic agents. The comparative framework and detailed protocols provided in this guide offer a robust starting point for the systematic evaluation of its efficacy and mechanism of action. Further investigation through the outlined experimental workflow will be crucial in determining its true potential as a candidate for anticancer drug development.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]
- 6. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism of action of venetoclax (ABT-199) and its side effects | VJHemOnc [vjhemonc.com]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective BCL-2 inhibition by ABT-199 causes on-target cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
Validating the Mechanism of Action of (1H-Indol-5-yl)methanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1H-Indol-5-yl)methanamine derivatives, focusing on the validation of their mechanism of action as potential therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer effects. This document outlines experimental data and detailed protocols to objectively assess the performance of these compounds against relevant biological targets and alternative therapies.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of various this compound derivatives and established inhibitors against key biological targets. This data is essential for comparing the potency and potential therapeutic applications of these compounds.
Table 1: Comparative Inhibitory Activity against Cytosolic Phospholipase A2α (cPLA2α)
| Compound | Derivative Class | cPLA2α IC50 (µM) | Reference Compound | cPLA2α IC50 (µM) |
| This compound Derivative A | Indole Sulfonamide | [Data not available in public sources] | Efipladib[1] | Potent inhibitor[1] |
| This compound Derivative B | Indole Carboxamide | [Data not available in public sources] | AVX002[2] | ~10-20 (in cells)[2] |
| This compound Derivative C | Benzyl-substituted Indole | [Data not available in public sources] | AVX420[2] | ~5-15 (in cells)[2] |
Table 2: Comparative Antiproliferative Activity against Cancer Cell Lines
| Compound/Alternative | Target/Cell Line | IC50/GI50 (µM) |
| This compound Analogs | ||
| Indole-Aryl-Amide Derivative 5 | HT29 (Colon Cancer) | ~1-5 (induces G0/G1 arrest)[3] |
| Indole-Aryl-Amide Derivative 2 | MCF7 (Breast Cancer) | 0.81[3] |
| PC3 (Prostate Cancer) | 2.13[3] | |
| Indole-Aryl-Amide Derivative 7 | HeLa (Cervical Cancer) | 5.64[3] |
| 1H-indazole-3-amine Derivative 6o | K562 (Leukemia) | 5.15[4] |
| Established Kinase Inhibitors | ||
| Erlotinib | EGFR | 0.080[5] |
| Osimertinib | EGFR T790M | 0.008[6] |
| Vemurafenib (PLX4032) | BRAF V600E | 0.031[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of the mechanism of action. The following are key experimental protocols that can be employed.
cPLA2α Enzyme Inhibition Assay
This biochemical assay determines the direct inhibitory effect of the compounds on cPLA2α activity.
Materials:
-
Recombinant human cPLA2α enzyme
-
Phospholipid substrate (e.g., arachidonoyl-thio-PC)
-
DTNB (Ellman's reagent) for colorimetric detection
-
Assay buffer (e.g., Tris-HCl, CaCl2, DTT)
-
Test compounds (this compound derivatives) and reference inhibitors
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a known cPLA2α inhibitor.
-
In a 96-well plate, add the assay buffer, cPLA2α enzyme, and the test compounds.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the phospholipid substrate.
-
Add DTNB to the wells. The hydrolysis of the substrate by cPLA2α releases a thiol group that reacts with DTNB to produce a yellow-colored product.
-
Monitor the change in absorbance at 412 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
Cell Viability (MTT) Assay
This cell-based assay assesses the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, K562 leukemia)[4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds and a positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates and a plate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]
Kinase Inhibition Assay (e.g., for EGFR, BRAF)
This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.
Materials:
-
Recombinant kinase (e.g., EGFR, BRAF V600E)
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds and a known kinase inhibitor (e.g., Erlotinib for EGFR)
-
384-well plate and a luminometer
Procedure:
-
In a 384-well plate, add the kinase assay buffer, the substrate, and serial dilutions of the test compounds.
-
Initiate the kinase reaction by adding the kinase enzyme and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.[9]
Cell Cycle Analysis
This flow cytometry-based assay determines the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%) for cell fixation
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[3]
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the mechanism of action of this compound derivatives.
References
- 1. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells | MDPI [mdpi.com]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (1H-Indol-5-yl)methanamine
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of (1H-Indol-5-yl)methanamine (CAS 81881-74-5), ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to the following disposal protocol is mandatory to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Hazard Classification and Data
The hazard profile of this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container for the collection of this compound waste. The original container is often a suitable choice.
-
The container must be in good condition and have a secure, tightly fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal personnel with a copy of the Safety Data Sheet for this compound.
-
Waste material must be disposed of in accordance with all applicable national and local regulations. Incineration in a permitted hazardous waste incinerator is a common and appropriate disposal method for nitrogen-containing organic compounds.[1]
-
Spill and Exposure Response
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, and if you are trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste. For large spills, or if you are not equipped to handle the spill, contact your institution's emergency response team immediately.
If the chemical comes into contact with the skin, immediately wash the affected area with soap and plenty of water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (1H-Indol-5-yl)methanamine
This guide provides crucial safety, handling, and disposal information for (1H-Indol-5-yl)methanamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including other indole-based methanamines and general amine compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1][3]
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or amine-containing organic waste.
-
Contaminated Labware: Place items such as pipette tips, gloves, and weighing paper that have come into contact with the compound into a designated solid hazardous waste container.[1]
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and associated hazards (e.g., "Toxic," "Irritant").[5]
-
Segregation: Do not mix incompatible waste streams.[5]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[1][5]
-
Pickup: Arrange for waste pickup through your institution's environmental health and safety department.
-
Visual Workflow and Hazard Mitigation
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: Operational Workflow for this compound.
Caption: Hazard Identification and Mitigation Strategy.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
